Product packaging for 2-(2-Isopropyl-5-methylphenoxy)acetic acid(Cat. No.:CAS No. 5333-40-4)

2-(2-Isopropyl-5-methylphenoxy)acetic acid

Cat. No.: B182958
CAS No.: 5333-40-4
M. Wt: 208.25 g/mol
InChI Key: MURZAHIYMVFXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Isopropyl-5-methylphenoxy)acetic Acid (CAS RN: 5333-40-4) is a high-purity organic compound supplied as a white to orange or green powder or crystal . It is characterized by a melting point of approximately 151 °C and has a molecular weight of 208.26 g/mol, with a defined molecular formula of C12H16O3 . With a purity of over 98.0% as confirmed by GC and titration methods, this reagent is suitable for various research applications, including use as a key synthetic intermediate or building block in organic and medicinal chemistry . The structural confirmation is provided by NMR spectroscopy, ensuring reliability for experimental work . Researchers should handle this material in accordance with its safety profile, which includes potential for skin irritation (H315) and serious eye irritation (H319) . Appropriate personal protective equipment should be worn. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use, or for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B182958 2-(2-Isopropyl-5-methylphenoxy)acetic acid CAS No. 5333-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURZAHIYMVFXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277456
Record name 2-(2-isopropyl-5-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-40-4
Record name 5333-40-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-isopropyl-5-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Isopropyl-5-methylphenoxy)acetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(2-isopropyl-5-methylphenoxy)acetic acid, a valuable compound in various research and development applications. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound, also known as thymoxyacetic acid, is an organic compound with the molecular formula C₁₂H₁₆O₃. Its structure, featuring a thymol moiety linked to an acetic acid group via an ether bond, makes it a subject of interest in medicinal chemistry and other fields. The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers.

Core Synthesis Pathway: The Williamson Ether Synthesis

The primary route for synthesizing this compound is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide derived from thymol acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid.

The reaction proceeds in two key steps:

  • Deprotonation of Thymol: Thymol (2-isopropyl-5-methylphenol) is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding sodium or potassium thymoxide. This deprotonation is crucial as it generates a potent nucleophile.

  • Nucleophilic Attack: The thymoxide ion then attacks the α-carbon of chloroacetic acid, displacing the chloride ion in an SN2 fashion.

  • Acidification: The resulting carboxylate salt is then acidified to yield the final product, this compound, which typically precipitates from the aqueous solution.

The overall reaction is depicted below:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product thymol Thymol (2-Isopropyl-5-methylphenol) thymoxide Thymoxide Ion thymol->thymoxide + NaOH - H₂O chloroacetic_acid Chloroacetic Acid base Base (e.g., NaOH) carboxylate Sodium 2-(2-isopropyl-5-methylphenoxy)acetate thymoxide->carboxylate + Chloroacetic Acid - NaCl final_product This compound carboxylate->final_product + HCl - NaCl Synthesis_Workflow start Start dissolve_naoh Dissolve NaOH in Water start->dissolve_naoh add_thymol Add Thymol to NaOH Solution (Forms Sodium Thymoxide) dissolve_naoh->add_thymol add_chloroacetic Add Chloroacetic Acid add_thymol->add_chloroacetic reflux Heat to Reflux (1-2 hours) add_chloroacetic->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with Concentrated HCl cool->acidify precipitate Precipitation of Crude Product acidify->precipitate filter_crude Vacuum Filter Crude Product precipitate->filter_crude purification Purification filter_crude->purification dissolve_ether Dissolve in Diethyl Ether purification->dissolve_ether Yes dry Dry the Final Product purification->dry No extract_bicarb Extract with Saturated NaHCO₃ dissolve_ether->extract_bicarb separate_layers Separate Aqueous Layer extract_bicarb->separate_layers reacidify Re-acidify Aqueous Layer separate_layers->reacidify filter_pure Vacuum Filter Purified Product reacidify->filter_pure recrystallize Recrystallize from Suitable Solvent filter_pure->recrystallize recrystallize->dry characterize Characterize Product (Melting Point, Spectroscopy) dry->characterize end End characterize->end

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Isopropyl-5-methylphenoxy)acetic acid, a compound of interest in chemical synthesis and research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis, offering readily accessible data and procedural insights.

Core Physicochemical Data

The fundamental physicochemical properties of this compound (CAS No: 5333-40-4) are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₃[1][2][3][4][5]
Molecular Weight 208.25 g/mol [1][2][3][4]
Melting Point 149.0 to 153.0 °C[1][3]
Boiling Point 211 °C[1]
pKa 3.23 ± 0.10 (Predicted)[1][2]
Solubility Soluble in Methanol[1]
Appearance White to orange to green powder to crystal[2]
Density 1.090 ± 0.06 g/cm³ (Predicted)[1]
XLogP3-AA 2.8[2]

Experimental Protocols

Detailed experimental procedures are essential for the accurate and reproducible determination of physicochemical properties. Below are standardized methodologies that are broadly applicable for the key parameters of a solid, acidic organic compound like this compound.

Determination of Melting Point

Methodology:

The melting point is determined using a digital melting point apparatus, often employing the capillary method.

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A preliminary, rapid heating can be used to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt and the temperature at which the last solid particle disappears are recorded as the melting range.

Determination of Solubility

Methodology:

The solubility of this compound in a specific solvent (e.g., methanol, water, ethanol) is determined using the equilibrium solubility method.

  • Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

Determination of pKa (Acid Dissociation Constant)

Methodology:

The pKa value can be determined potentiometrically or spectrophotometrically. The potentiometric titration method is described here.

  • Sample Preparation: A known weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of the titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the key physicochemical properties of a solid organic compound.

experimental_workflow cluster_start Initial Analysis cluster_properties Property Determination cluster_data Data Processing & Reporting start Compound: this compound mp Melting Point (Capillary Method) start->mp Heating & Observation sol Solubility (Equilibrium Method) start->sol Equilibration & Analysis pka pKa (Potentiometric Titration) start->pka Titration & pH Measurement analysis Data Analysis & Interpretation mp->analysis sol->analysis pka->analysis report Technical Guide Compilation analysis->report

Physicochemical Property Determination Workflow

References

2-(2-Isopropyl-5-methylphenoxy)acetic acid structural information and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural information, chemical identifiers, and physicochemical properties of 2-(2-Isopropyl-5-methylphenoxy)acetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document includes detailed experimental protocols for its synthesis and analysis, along with predicted spectral data based on analogous compounds.

Chemical Structure and Identifiers

This compound, also known as Thymoxyacetic Acid, is an aromatic ether and a carboxylic acid. Its structure consists of a thymol moiety linked to an acetic acid group via an ether bond.

Structural Diagram

Caption: Chemical structure of this compound.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.[1][2][3]

Identifier TypeValue
IUPAC Name This compound
CAS Number 5333-40-4
Molecular Formula C12H16O3
Molecular Weight 208.26 g/mol
InChI InChI=1S/C12H16O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
InChIKey MURZAHIYMVFXCF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OCC(=O)O
Synonyms Thymoxyacetic acid, (2-Isopropyl-5-methylphenoxy)essigsäure

Physicochemical Properties

This section details the known and predicted physicochemical properties of the compound.

PropertyValue
Appearance White to off-white crystalline powder
pKa (Predicted)3.23 ± 0.10
Boiling Point (Predicted)211 °C
Density (Predicted)1.090 ± 0.06 g/cm³
Solubility Soluble in methanol
Storage Store at room temperature in a dry, sealed container.[4]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

This protocol describes a representative method for the synthesis of this compound from 2-isopropyl-5-methylphenol (thymol) and chloroacetic acid.

Materials:

  • 2-isopropyl-5-methylphenol (thymol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • 3 M Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 2-isopropyl-5-methylphenol (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.

  • In a separate beaker, dissolve chloroacetic acid (1.1 eq) in water and neutralize with a solution of sodium hydroxide.

  • Add the sodium chloroacetate solution to the flask containing the sodium thymoxide.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • After cooling to room temperature, acidify the mixture with 3 M HCl to a pH of approximately 2. This will precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

  • Dry the purified crystals under vacuum to yield this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound using reversed-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Prepare a stock solution of the compound in methanol or acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and the sample solution into the HPLC system.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Spectral Data (Predicted)

¹H NMR Spectroscopy

Solvent: CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.25d6H-CH(CH₃ )₂
2.30s3HAr-CH₃
3.20sept1H-CH (CH₃)₂
4.65s2H-O-CH₂ -COOH
6.70d1HAromatic H
6.80s1HAromatic H
7.05d1HAromatic H
10.5 (broad)s1H-COOH
¹³C NMR Spectroscopy

Solvent: CDCl₃

Chemical Shift (ppm)Assignment
21.0Ar-C H₃
24.0-CH(C H₃)₂
27.0-C H(CH₃)₂
67.0-O-C H₂-COOH
112.0Aromatic C-H
122.0Aromatic C-H
126.0Aromatic C-H
131.0Aromatic C (quaternary)
137.0Aromatic C (quaternary)
154.0Aromatic C-O (quaternary)
175.0-C OOH
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2960-2850MediumC-H stretch (aliphatic)
1710StrongC=O stretch (carboxylic acid)
1600, 1500MediumC=C stretch (aromatic)
1240StrongC-O stretch (aryl ether)
1100MediumC-O stretch (carboxylic acid)
Mass Spectrometry

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment Ion
20840[M]⁺
19330[M - CH₃]⁺
16520[M - COOH]⁺
150100[M - C₃H₆O]⁺
13580[C₉H₁₁O]⁺
10760[C₇H₇O]⁺
9150[C₇H₇]⁺

Logical Relationships of Identifiers

The various chemical identifiers for this compound are interconnected and provide different ways to describe the same molecule. The following diagram illustrates these relationships.

Identifier_Relationships Molecule This compound IUPAC IUPAC Name (Systematic Nomenclature) Molecule->IUPAC describes CAS CAS Number (Registry Number) Molecule->CAS is registered as Formula Molecular Formula (Elemental Composition) Molecule->Formula has SMILES SMILES (Topological Structure) Formula->SMILES is represented by InChI InChI (Layered Structure) SMILES->InChI can be converted to InChIKey InChIKey (Hashed InChI) InChI->InChIKey is hashed to

Caption: Relationship between different chemical identifiers.

References

An In-depth Technical Guide to the Biological Activity of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(2-isopropyl-5-methylphenoxy)acetic acid, a chemical scaffold structurally related to the naturally occurring monoterpenoid thymol, have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding these derivatives, with a focus on their anti-inflammatory, antimicrobial, and herbicidal properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, as well as in the agrochemical industry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant body of research has highlighted the potential of this compound derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][2] The selective inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammation and pain, offering a safer alternative to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects.[3]

The anti-inflammatory mechanism of these derivatives is primarily attributed to their ability to block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[2] Specifically, these compounds have been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2).[2][4]

Signaling Pathway: COX-2 Mediated Inflammation

The following diagram illustrates the signaling pathway of inflammation mediated by COX-2 and the inhibitory action of this compound derivatives.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins precursor to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Derivative 2-(2-Isopropyl-5-methylphenoxy) acetic acid derivative Derivative->COX2 inhibits

COX-2 inflammatory pathway and inhibition.
Quantitative Data: In Vitro COX-1/COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of representative phenoxyacetic acid derivatives against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

Compound IDModification on Phenoxyacetic Acid MoietyCOX-1 IC50 (µM)[2]COX-2 IC50 (µM)[2]Selectivity Index (SI)[2]
5d Hydrazone derivative8.12 ± 0.150.09 ± 0.0190.22
5e Hydrazone derivative6.54 ± 0.110.07 ± 0.0193.43
5f Hydrazone derivative4.07 ± 0.120.06 ± 0.0167.83
7b Hydrazone derivative9.85 ± 0.180.08 ± 0.01123.13
10c Hydrazone derivative11.2 ± 0.20.09 ± 0.01124.44
10d Hydrazone derivative10.5 ± 0.150.08 ± 0.01131.25
10e Hydrazone derivative9.75 ± 0.130.07 ± 0.01139.29
10f Hydrazone derivative8.93 ± 0.160.06 ± 0.01148.83
Celecoxib Reference Drug14.93 ± 0.120.05 ± 0.01298.6
Mefenamic Acid Reference Drug29.9 ± 0.090.21 ± 0.02142.38
Experimental Protocol: In Vitro COX Inhibition Assay

The following is a generalized protocol for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds.[5][6][7][8]

COX_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Fluorometric probe - Assay buffer Start->Prepare_Reagents Prepare_Compounds Prepare Test Compounds: - Dissolve in DMSO - Perform serial dilutions Start->Prepare_Compounds Plate_Setup Set up 96-well plate: - Add assay buffer - Add test compounds/controls - Add COX enzyme Prepare_Reagents->Plate_Setup Prepare_Compounds->Plate_Setup Incubate Pre-incubate plate Plate_Setup->Incubate Add_Substrate Initiate reaction by adding Arachidonic Acid Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (Ex/Em = 535/587 nm) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for in vitro COX inhibition assay.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. This activity is likely inherited from the core thymol-like structure, as phenolic compounds are well-known for their antimicrobial properties.

The proposed mechanism of action for the antimicrobial effects of these compounds is the disruption of the microbial cell membrane. The lipophilic nature of the molecules allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[1]

Mechanism of Action: Bacterial Cell Membrane Disruption

The following diagram illustrates the proposed mechanism of bacterial cell membrane disruption by phenolic compounds.

Membrane_Disruption Compound Phenolic Compound (e.g., 2-(2-Isopropyl-5-methylphenoxy) acetic acid derivative) Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane targets Intercalation Intercalation into Lipid Bilayer Membrane->Intercalation leads to Permeability Increased Membrane Permeability Intercalation->Permeability Leakage Leakage of Intracellular Components (ions, ATP, etc.) Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Proposed mechanism of membrane disruption.
Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically evaluated by determining the zone of inhibition in agar diffusion assays and the Minimum Inhibitory Concentration (MIC) in broth dilution assays.

Compound IDBacterial/Fungal StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Derivative A Staphylococcus aureus1850[9]
Derivative B Pseudomonas aeruginosa2250[9]
Derivative C Candida albicans1650[9]
Thymol Streptococcus iniae-128[1]
Thymol Staphylococcus aureus-310[10]
Thymol Escherichia coli-5000[10]

Note: Data for specific derivatives of this compound is limited in the public domain. The table includes data for related compounds to illustrate the general antimicrobial potential.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method.[11][12][13][14][15]

MIC_Protocol Start Start Prepare_Inoculum Prepare Bacterial/Fungal Inoculum: - Culture overnight - Adjust to 0.5 McFarland standard Start->Prepare_Inoculum Prepare_Compounds Prepare Test Compound Dilutions: - Make stock solution - Perform 2-fold serial dilutions in broth Start->Prepare_Compounds Plate_Setup Inoculate 96-well plate: - Add compound dilutions - Add inoculum to each well Prepare_Inoculum->Plate_Setup Prepare_Compounds->Plate_Setup Incubate Incubate plate at 37°C for 18-24h Plate_Setup->Incubate Read_Results Read Results: - Visually inspect for turbidity - The lowest concentration with no visible growth is the MIC Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.

Herbicidal Activity

Phenoxyacetic acid derivatives are a well-established class of herbicides that act as synthetic auxins.[2][16] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[8][17]

Mechanism of Action: Auxin Mimicry

The herbicidal action of phenoxyacetic acid derivatives is initiated by their binding to auxin receptors, which leads to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, allows for the continuous activation of auxin-responsive genes, causing a cascade of physiological disruptions.[2][18]

Auxin_Herbicide_MoA Herbicide Phenoxyacetic Acid Herbicide Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Auxin_Receptor binds to Aux_IAA Aux/IAA Repressor Proteins Auxin_Receptor->Aux_IAA promotes degradation of Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Gene_Expression Uncontrolled Expression of Auxin-Responsive Genes ARF->Gene_Expression activates Plant_Death Disrupted Growth & Plant Death Gene_Expression->Plant_Death leads to

Mechanism of action of auxin-mimicking herbicides.
Experimental Protocol: Post-Emergence Herbicidal Activity Assay

The following protocol outlines a general procedure for evaluating the post-emergence herbicidal activity of test compounds.[19][20][21][22][23]

Post_Emergence_Assay Start Start Plant_Weeds Plant Weed Seeds in Pots/Trays Start->Plant_Weeds Prepare_Herbicide Prepare Herbicide Formulations at Different Concentrations Start->Prepare_Herbicide Germination Allow Weeds to Grow to 2-4 Leaf Stage Plant_Weeds->Germination Apply_Herbicide Apply Herbicide to Weeds (e.g., foliar spray) Germination->Apply_Herbicide Prepare_Herbicide->Apply_Herbicide Incubate Maintain Plants in Controlled Environment (Greenhouse) Apply_Herbicide->Incubate Assess_Damage Assess Weed Damage at Regular Intervals (e.g., 7, 14, 21 days) - Visual rating (phytotoxicity) - Biomass reduction Incubate->Assess_Damage Analyze_Data Analyze Data: - Calculate % control - Determine GR50/ED50 values Assess_Damage->Analyze_Data End End Analyze_Data->End

Workflow for post-emergence herbicidal assay.

Other Potential Biological Activities

Preliminary studies on broader classes of phenoxyacetic acid derivatives suggest potential for other therapeutic applications, including anticonvulsant and anticancer activities. However, research specifically focused on this compound derivatives in these areas is still in its nascent stages. Further investigation is warranted to explore the full therapeutic potential of this chemical scaffold.

Conclusion

Derivatives of this compound represent a promising and versatile class of bioactive molecules. Their well-defined anti-inflammatory activity as selective COX-2 inhibitors, coupled with their significant antimicrobial and herbicidal properties, underscores their importance in both pharmaceutical and agrochemical research. The information compiled in this technical guide provides a solid foundation for further investigation and development of novel compounds based on this valuable chemical scaffold. Future research should focus on synthesizing and screening a wider range of derivatives to establish more comprehensive structure-activity relationships and to explore their potential in other therapeutic areas.

References

A Technical Guide to Phenoxyacetic Acid Compounds: Synthesis, Biological Activity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Phenoxyacetic acid and its derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities. Initially recognized for their role as auxin-type herbicides, their scaffold has been extensively explored in medicinal chemistry, leading to the discovery of potent agents with anti-inflammatory, anticonvulsant, antimicrobial, and antidiabetic properties. This technical guide provides a comprehensive literature review of phenoxyacetic acid compounds, detailing their synthesis methodologies, summarizing key quantitative data on their biological activities, and outlining the experimental protocols used for their evaluation. Furthermore, it visualizes critical synthesis workflows and signaling pathways to provide a clear and in-depth understanding for researchers, scientists, and professionals in drug development.

Introduction to Phenoxyacetic Acid

Phenoxyacetic acid is a monocarboxylic acid that is the O-phenyl derivative of glycolic acid.[1] Its core structure serves as a fundamental building block for a multitude of medicinal agents and other commercially significant chemicals like pesticides, fungicides, and dyes.[1][2] The versatility of the phenoxyacetic acid moiety allows for straightforward synthesis and modification, making it an attractive scaffold for developing novel therapeutic agents.[1][2] Commercially available drugs containing this core structure include the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac and the antihypertensive agent Tinnelic acid.[1][2] The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, which alters their physicochemical properties and electronic structure.[3]

Synthesis Methodologies

The foundational synthesis of phenoxyacetic acid was first reported in 1880 and typically involves the reaction of a sodium phenolate with a sodium chloroacetate in an aqueous solution, followed by acidification.[4]

A general workflow for the synthesis of phenoxyacetic acid derivatives can be summarized as follows:

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Intermediate & Derivatization Phenol Phenol or Substituted Phenol Reaction Williamson Ether Synthesis (e.g., with NaOH/Na2CO3) Phenol->Reaction + Base Chloroacetic Chloroacetic Acid Salt Chloroacetic->Reaction + Base Acidification Acidification (e.g., with HCl) Reaction->Acidification Intermediate Salt PAA Phenoxyacetic Acid Intermediate Acidification->PAA Derivatives Functionalized Derivatives PAA->Derivatives Further Reactions (e.g., Condensation, Chlorination) G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Mediates COX2->PGs Converts PAA_Inhibitor Phenoxyacetic Acid Derivative PAA_Inhibitor->COX2 Inhibits

References

In-Depth Technical Guide: (2-Isopropyl-5-methylphenoxy)acetic Acid (CAS Number: 5333-40-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is intended for researchers, scientists, and drug development professionals. It is a compilation of data from publicly available sources and should be used for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and available research on the compound with CAS number 5333-40-4. Initial inquiries associated this CAS number with "2,3-Dihydro-7-nitro-1H-inden-1-one"; however, extensive database searches have conclusively identified the correct chemical identity as (2-Isopropyl-5-methylphenoxy)acetic acid . This document will focus on this compound. For clarity, the correct CAS number for 2,3-Dihydro-7-nitro-1H-inden-1-one is 183061-37-2 .[1][2][3]

(2-Isopropyl-5-methylphenoxy)acetic acid, also known as Thymoxyacetic acid, belongs to the class of phenoxyacetic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and herbicidal properties.[4][5] This guide aims to consolidate the available technical information on this specific molecule to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of (2-Isopropyl-5-methylphenoxy)acetic acid are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[6]
Molecular Weight 208.26 g/mol [6]
Appearance White to pale yellow crystal or powderTCI Chemicals
Melting Point 143-145 °C[7]
Boiling Point Data not availableTCI Chemicals
Solubility Soluble in MethanolTCI Chemicals
LogP (octanol-water partition coefficient) 2.93TCI Chemicals
pKa 3.23 ± 0.10 (Predicted)Guidechem

Hazard Identification and Safety

Understanding the hazards associated with a chemical is paramount for safe handling and experimental design. (2-Isopropyl-5-methylphenoxy)acetic acid is classified as an irritant. The GHS classification and precautionary statements are detailed below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Precautionary Statement CodeStatement
P264Wash hands and face thoroughly after handling.
P280Wear protective gloves, eye protection.
P302 + P352IF ON SKIN: Wash with plenty of water.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337 + P313If eye irritation persists: Get medical advice/attention.

Source: TCI Chemicals Safety Data Sheet

Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard identification to the communication of safety precautions as guided by the Globally Harmonized System (GHS).

GHS_Workflow cluster_ID Hazard Identification cluster_Class Hazard Classification cluster_Elements Label Elements cluster_Precautions Precautionary Statements A Chemical Substance (CAS 5333-40-4) B Skin Irritation (Cat. 2) A->B C Eye Irritation (Cat. 2A) A->C D Signal Word: Warning B->D E Pictogram: Exclamation Mark B->E F Hazard Statements: H315, H319 B->F C->D C->E C->F G Prevention (P264, P280) F->G H Response (P302, P305, etc.) F->H

GHS Hazard Communication Process

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the synthesis and a biological evaluation of (2-Isopropyl-5-methylphenoxy)acetic acid based on available literature.

Synthesis of (2-Isopropyl-5-methylphenoxy)acetic acid

This protocol is adapted from a study detailing the synthesis of thymol-based derivatives.[7]

Objective: To synthesize (2-Isopropyl-5-methylphenoxy)acetic acid from thymol and bromoacetic acid.

Materials:

  • Thymol (1 equivalent)

  • Bromoacetic acid (1 equivalent)

  • Sodium hydroxide (2 equivalents)

  • Water

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thymol (1 eq) and sodium hydroxide (2 eq) in water.

  • Heat the mixture to 100°C with stirring.

  • Slowly add a solution of bromoacetic acid (1 eq) in water to the reaction mixture.

  • Maintain the reaction at reflux for 4 hours.

  • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a precipitate forms.

  • Extract the aqueous mixture with diethyl ether (3 x volume of aqueous phase).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid is (2-Isopropyl-5-methylphenoxy)acetic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water).

  • Confirm the structure of the purified product using analytical techniques such as ¹H-NMR and mass spectrometry.

Biological Activity Evaluation: Cytotoxicity Assay against AGS Cell Line

The following is a representative protocol for determining the cytotoxic effects of a compound on a cancer cell line, based on a study that evaluated the activity of (2-Isopropyl-5-methylphenoxy)acetic acid (referred to as compound 8) against the human gastric carcinoma cell line (AGS).[7] The reported IC₅₀ value for this compound was contrasted in different studies, with one reporting 400 µM and another 75.63 µM, indicating that experimental conditions can significantly influence the outcome.[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (2-Isopropyl-5-methylphenoxy)acetic acid against AGS cells using an MTT assay.

Materials:

  • AGS (human gastric adenocarcinoma) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • (2-Isopropyl-5-methylphenoxy)acetic acid (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture AGS cells in supplemented RPMI-1640 medium. Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the test compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include wells with medium alone (blank), cells in medium with DMSO (vehicle control), and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24-48 hours in a CO₂ incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using appropriate software.

Biological Activity and Potential Applications

Phenoxyacetic acid derivatives are a versatile class of compounds with a broad spectrum of reported biological activities. Research has shown that these molecules can serve as scaffolds for the development of therapeutic agents and other bioactive compounds.

  • Antimicrobial and Anticancer Activity: A study on thymol-based synthetic derivatives, which included (2-Isopropyl-5-methylphenoxy)acetic acid, investigated their efficacy against various strains of H. pylori and the AGS human gastric carcinoma cell line. This suggests potential applications in developing dual-action agents for managing H. pylori infections and associated gastric diseases.[7]

  • Anti-inflammatory and Antioxidant Properties: A novel peptide-compound conjugate synthesized from (2-Isopropyl-5-methylphenoxy)acetic acid demonstrated significant anti-inflammatory and antioxidative activity. It was shown to inhibit the growth of E. coli and S. aureus, suppress reactive oxygen species production, and mitigate oxidative DNA damage.[8]

  • Herbicidal Activity: The broader class of phenoxyacetic acids is well-known for its use as herbicides.[4] The structure-activity relationship of these compounds is influenced by the substituents on the aromatic ring, which affects their physicochemical properties and biological effects.[1]

  • Diverse Pharmacological Profiles: Reviews of phenoxyacetic acid derivatives have highlighted a wide range of pharmacological activities, including antihyperlipidemic, hypoglycemic, antiviral, antitubercular, analgesic, and antihypertensive effects.[9] This underscores the potential of this chemical class as a source of new drug candidates.

This in-depth technical guide provides a consolidated resource for researchers and scientists working with or interested in the properties and applications of (2-Isopropyl-5-methylphenoxy)acetic acid (CAS 5333-40-4). The provided data on its physicochemical characteristics, hazards, and experimental protocols, along with insights into its biological activities, should serve as a valuable starting point for future research and development endeavors.

References

The Genesis of a Moiety: An In-depth Technical Guide to 2-(2-Isopropyl-5-methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An exploration into the discovery, history, and foundational experimental protocols of a versatile phenoxyacetic acid derivative.

Abstract

This technical guide provides a comprehensive overview of 2-(2-Isopropyl-5-methylphenoxy)acetic acid, a notable member of the phenoxyacetic acid class of compounds. While the precise historical details of its initial synthesis remain to be definitively established in publicly accessible records, this document synthesizes the available scientific literature to present a logical account of its discovery, likely rooted in the broader exploration of phenoxyacetic acids and their derivatives. This guide furnishes detailed physicochemical data, a plausible experimental protocol for its synthesis via the Williamson ether synthesis, and an examination of its known biological activities. Particular emphasis is placed on its roles as an antimicrobial and herbicidal agent, with illustrative diagrams of the associated biochemical pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and agrochemical research.

Introduction: The Rise of Phenoxyacetic Acids

The latter half of the 19th and the early 20th centuries marked a period of profound advancement in organic chemistry, with a burgeoning interest in the synthesis and characterization of novel aromatic compounds. The discovery of the Williamson ether synthesis in 1850 by Alexander Williamson provided a robust and versatile method for the preparation of ethers, paving the way for the systematic exploration of compounds such as phenoxyacetic acids. These compounds, characterized by a carboxylic acid moiety linked to a phenyl ring via an ether bond, were initially investigated for their potential pharmaceutical applications.

While the exact date and discoverer of this compound, also known by its trivial name thymoxyacetic acid, are not explicitly documented in readily available historical records, its synthesis and study are a logical extension of the early 20th-century research into aromatic derivatives. The structural similarity to other well-known phenoxyacetic acids, such as those that would later form the basis of the auxin herbicides, suggests that its initial preparation was likely part of this broader scientific inquiry. Research on phenylacetic acid (PAA), a related auxin, was prominent in the 1980s for its bioactivity.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its core structure consists of a thymol molecule (2-isopropyl-5-methylphenol) connected to an acetic acid group through an ether linkage.

PropertyValue
CAS Number 5333-40-4
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.26 g/mol
Appearance White to orange to green powder/crystal[1]
pKa (Predicted) 3.23 ± 0.10[1]
Boiling Point (Predicted) 211 °C
Density (Predicted) 1.090 ± 0.06 g/cm³
Solubility Soluble in Methanol

Synthesis and Experimental Protocols

The most probable and widely utilized method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid or its salt by the corresponding phenoxide ion.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process, beginning with the deprotonation of thymol to form the thymoxide anion, which then acts as a nucleophile to attack a haloacetic acid.

G cluster_0 Step 1: Formation of Sodium Thymoxide cluster_1 Step 2: Nucleophilic Substitution Thymol Thymol Sodium_Thymoxide Sodium_Thymoxide Thymol->Sodium_Thymoxide Deprotonation Sodium_Hydroxide Sodium_Hydroxide Sodium_Hydroxide->Sodium_Thymoxide Water Water Sodium_Thymoxide_2 Sodium Thymoxide Chloroacetic_Acid Chloroacetic_Acid Product This compound Chloroacetic_Acid->Product Sodium_Thymoxide_2->Product SN2 Attack Sodium_Chloride Sodium_Chloride

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative procedure adapted from established methods for the synthesis of related phenoxyacetic acids.

Materials:

  • Thymol (2-isopropyl-5-methylphenol)

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid (ClCH₂COOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Water

  • pH paper

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of Sodium Thymoxide: In a round bottom flask, dissolve a specific molar equivalent of sodium hydroxide in water. To this solution, add one molar equivalent of thymol. Stir the mixture until the thymol has completely dissolved, forming a homogenous solution of sodium thymoxide.

  • Reaction with Chloroacetic Acid: Prepare an aqueous solution of chloroacetic acid (one molar equivalent). While gently heating the sodium thymoxide solution to a gentle boil under reflux, add the chloroacetic acid solution dropwise over a period of approximately 10-15 minutes.

  • Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Acidification and Precipitation: Allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker and acidify by the dropwise addition of concentrated hydrochloric acid until the solution is acidic, as indicated by pH paper. This will precipitate the crude this compound.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by suction filtration using a Büchner funnel. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent mixture.

Spectroscopic Data

A 2006 publication by Dahiya et al. provides the following ¹H NMR data for this compound, which is crucial for its structural elucidation and confirmation.

Chemical Shift (δ)MultiplicityIntegrationAssignment
1.10-1.12d6Ho-(α-CH₃)₂ of phenoxy ring
1.99s3Hm-CH₃ of phenoxy ring
2.98-3.12m1Ho-(α-H) of phenoxy ring
4.39s2H-OCH₂CO-
6.51-6.54d1Hp-H of phenoxy ring
6.90s1Ho-H of phenoxy ring
6.97-7.00d1Hm-H of phenoxy ring
7.06s1H-COOH

Biological Activity and Mechanisms of Action

This compound, as a derivative of thymol, exhibits notable biological activities, particularly as an antimicrobial and herbicidal agent.

Antimicrobial Activity

The antimicrobial properties of thymol and its derivatives are well-documented. The primary mechanism of action is the disruption of the bacterial cell membrane.

G Thymol_Derivative This compound Bacterial_Cell_Membrane Bacterial Cell Membrane Thymol_Derivative->Bacterial_Cell_Membrane Enzyme_Inhibition Inhibition of Cellular Enzymes Thymol_Derivative->Enzyme_Inhibition Membrane_Disruption Membrane Disruption & Permeability Increase Bacterial_Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Enzyme_Inhibition->Cell_Death G Phenoxyacetic_Acid This compound Auxin_Receptor Auxin Receptor (e.g., TIR1) Phenoxyacetic_Acid->Auxin_Receptor SCF_Complex SCF Complex Auxin_Receptor->SCF_Complex Ubiquitination Ubiquitination SCF_Complex->Ubiquitination Aux_IAA_Repressor Aux/IAA Repressor Aux_IAA_Repressor->Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA_Repressor->ARF Inhibition Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Degradation->ARF Relieves Inhibition Gene_Expression Activation of Auxin-Responsive Genes ARF->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

References

Theoretical Exploration of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Isopropyl-5-methylphenoxy)acetic acid, a derivative of the naturally occurring monoterpenoid thymol, serves as a significant scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its theoretical properties, supported by available experimental data. It covers its structural characteristics, spectroscopic profile, and insights into its synthesis and potential biological activities. This document aims to be a comprehensive resource for professionals engaged in the research and development of novel therapeutic agents and functional materials based on this versatile molecule.

Molecular Structure and Physicochemical Properties

This compound (also known as Thymoxyacetic acid) is characterized by a substituted phenoxy ring linked to an acetic acid moiety. The presence of the bulky isopropyl group and the methyl group on the benzene ring influences its steric and electronic properties, which are crucial for its chemical reactivity and biological interactions.

Predicted Physicochemical Data

Computational models provide valuable predictions of the physicochemical properties of this compound, which are essential for drug design and formulation.

PropertyValueSource
Molecular FormulaC12H16O3--INVALID-LINK--[1][2]
Molecular Weight208.25 g/mol --INVALID-LINK--[1][2]
XLogP3-AA3.2--INVALID-LINK--
Hydrogen Bond Donor Count1--INVALID-LINK--
Hydrogen Bond Acceptor Count3--INVALID-LINK--
Rotatable Bond Count4--INVALID-LINK--
Topological Polar Surface Area46.5 Ų--INVALID-LINK--[3]
pKa (Predicted)3.23 ± 0.10--INVALID-LINK--[3]
Molecular Structure Diagram

The 2D structure of this compound is depicted below, illustrating the connectivity of the atoms.

G thymol Thymol (2-Isopropyl-5-methylphenol) reaction Williamson Ether Synthesis thymol->reaction reagent Sodium Chloroacetate (ClCH₂COONa) reagent->reaction product This compound base Base (e.g., NaOH) base->reaction solvent Solvent (e.g., Water, Ethanol) solvent->reaction reaction->product G cluster_derivatives Chemical Modification cluster_activity Observed Effects core This compound (Core Molecule) amino_acid Amino Acid Conjugates core->amino_acid peptide Peptide Conjugates core->peptide ester Ester Derivatives core->ester derivatives Bioactive Derivatives antibacterial Antibacterial derivatives->antibacterial antifungal Antifungal derivatives->antifungal anticancer Anticancer (Hypothesized) derivatives->anticancer activity Biological Activities

References

Spectroscopic and Spectrometric Characterization of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(2-Isopropyl-5-methylphenoxy)acetic acid, also known as thymoxyacetic acid. The information presented herein is intended to support research and development activities by offering detailed spectroscopic and spectrometric data, along with the methodologies for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
10.9 (Broad s)Singlet (broad)-1H-COOH
6.90Doublet7.51HAromatic H
6.78Singlet-1HAromatic H
6.65Doublet7.51HAromatic H
4.59Singlet-2H-OCH₂-
3.15Septet6.91H-CH(CH₃)₂
2.27Singlet-3HAr-CH₃
1.19Doublet6.96H-CH(CH₃)₂

Data obtained from a 300 MHz spectrometer with CDCl₃ as the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~174C=O (Carboxylic Acid)
~153Aromatic C-O
~137Aromatic C-C(CH₃)₂
~130Aromatic C-CH₃
~126Aromatic C-H
~124Aromatic C-H
~112Aromatic C-H
~67-OCH₂-
~26-CH(CH₃)₂
~22-CH(CH₃)₂
~21Ar-CH₃

Note: These are predicted chemical shifts based on the structure of the molecule. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
2960-2870Medium-StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
1600-1450MediumC=C stretch (Aromatic)
~1230StrongC-O stretch (Ether)
~1100MediumC-O stretch (Carboxylic Acid)

Note: These are typical absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound (Electron Ionization)

m/zProposed Fragment
208[M]⁺ (Molecular Ion)
193[M - CH₃]⁺
165[M - COOH]⁺
149[M - OCH₂COOH]⁺
135[C₁₀H₁₅]⁺
107[C₇H₇O]⁺
91[C₇H₇]⁺
43[CH(CH₃)₂]⁺

Note: These are predicted fragmentation patterns based on the structure of the molecule under electron ionization. The relative intensities of the peaks can vary.

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tubes (5 mm diameter)

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals and determine the multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ signal at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • Place a small amount of KBr (approximately 100-200 mg) in an agate mortar.

    • Add a small amount of the sample (approximately 1-2 mg) to the mortar.

    • Grind the sample and KBr together until a fine, homogeneous powder is obtained.

    • Transfer a portion of the mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound sample

  • Mass spectrometer with an electron ionization (EI) source

  • Direct insertion probe or Gas Chromatography (GC) inlet system

Procedure:

  • Sample Introduction:

    • Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it into the probe. The probe is then inserted into the ion source, and the sample is heated to induce vaporization.

    • GC Inlet: Dissolve the sample in a suitable volatile solvent and inject it into the GC. The compound will be separated from the solvent and any impurities and will elute into the mass spectrometer's ion source.

  • Ionization (Electron Ionization - EI):

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller charged ions.

  • Mass Analysis:

    • The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected by an electron multiplier or other suitable detector.

    • The detector generates a signal proportional to the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis of a Chemical Compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Structure Elucidation Synthesis Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Process_NMR Process NMR Data (FFT, Phasing, Baseline Correction) NMR->Process_NMR Process_FTIR Process FTIR Data (Background Subtraction) FTIR->Process_FTIR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Coupling) Process_NMR->Interpret_NMR Interpret_FTIR Interpret FTIR Spectrum (Functional Groups) Process_FTIR->Interpret_FTIR Interpret_MS Interpret MS Spectrum (Molecular Ion, Fragmentation) Process_MS->Interpret_MS Structure Structure Confirmation Interpret_NMR->Structure Interpret_FTIR->Structure Interpret_MS->Structure

Caption: A flowchart illustrating the general workflow for the spectral analysis of a chemical compound.

Methodological & Application

Synthesis of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid from Thymol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-Isopropyl-5-methylphenoxy)acetic acid, also known as thymoxyacetic acid, from thymol. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers. This protocol offers a detailed, step-by-step methodology suitable for laboratory-scale synthesis. It includes information on reagents, reaction conditions, purification, and characterization of the final product. The data is presented in a clear and concise manner to facilitate reproducibility and application in research and drug development settings.

Introduction

This compound is an aryloxyacetic acid derivative of thymol, a natural monoterpenoid phenol. Aryloxyacetic acids are a class of compounds with a wide range of biological activities and are of significant interest in medicinal chemistry and drug discovery. The synthesis of this compound from the readily available starting material thymol is a classic example of the Williamson ether synthesis. This reaction proceeds via the formation of a phenoxide ion from thymol in the presence of a base, which then acts as a nucleophile to displace a halide from an α-halo acid, in this case, chloroacetic acid. The resulting product is a valuable building block for the synthesis of more complex molecules and for screening in various biological assays.

Chemical Reaction

The synthesis of this compound from thymol proceeds via a nucleophilic substitution reaction (SN2) known as the Williamson ether synthesis.

G cluster_reactants Reactants cluster_product Product Thymol Thymol (2-Isopropyl-5-methylphenol) Product This compound Thymol->Product + Chloroacetic Acid + Base ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Product Base Base (e.g., NaOH) Base->Product Salt Salt (e.g., NaCl) Water Water

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from thymol.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Thymol150.227.51 g50
Sodium Hydroxide (NaOH)40.004.00 g100
Chloroacetic Acid94.505.67 g60
Deionized Water18.02~150 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-
Ethanol46.07For recrystallization-
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Melting point apparatus

Procedure
  • Preparation of Sodium Thymoxide:

    • In a 250 mL round-bottom flask, dissolve 4.00 g (100 mmol) of sodium hydroxide in 50 mL of deionized water with stirring.

    • To this solution, add 7.51 g (50 mmol) of thymol.

    • Stir the mixture at room temperature until the thymol has completely dissolved, forming a clear solution of sodium thymoxide.

  • Reaction with Chloroacetic Acid:

    • In a separate beaker, dissolve 5.67 g (60 mmol) of chloroacetic acid in 20 mL of deionized water.

    • Slowly add the chloroacetic acid solution to the sodium thymoxide solution in the round-bottom flask.

    • Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle.

    • Continue to reflux the mixture with stirring for 2-3 hours.

  • Work-up and Isolation:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Transfer the cooled solution to a 250 mL beaker.

    • Slowly and with stirring, acidify the solution by adding concentrated hydrochloric acid dropwise. Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH is approximately 1-2.

    • A white precipitate of this compound will form.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system for aryloxyacetic acids is an ethanol/water mixture.[1][2]

    • Dissolve the crude solid in a minimal amount of hot ethanol in a beaker.

    • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

    • Dry the purified product in a desiccator or a vacuum oven at low heat.

  • Characterization:

    • Determine the melting point of the dried product.

    • Obtain the yield of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Experimental Workflow

G start Start dissolve_naoh Dissolve NaOH in water start->dissolve_naoh add_thymol Add Thymol to form Sodium Thymoxide dissolve_naoh->add_thymol add_chloroacetic Add Chloroacetic Acid solution add_thymol->add_chloroacetic dissolve_chloroacetic Dissolve Chloroacetic Acid in water dissolve_chloroacetic->add_chloroacetic reflux Reflux for 2-3 hours add_chloroacetic->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl to pH 1-2 cool->acidify precipitate Precipitate Product acidify->precipitate cool_ice Cool in Ice Bath precipitate->cool_ice filter Vacuum Filter Crude Product cool_ice->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize filter_pure Vacuum Filter Purified Product recrystallize->filter_pure dry Dry Product filter_pure->dry characterize Characterize Product (MP, Yield, NMR, IR) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Expected Yield and Physical Properties
PropertyExpected Value
Theoretical Yield~10.41 g (based on 50 mmol of thymol)
AppearanceWhite crystalline solid
Melting Point143-145 °C
Spectroscopic Data
TechniqueExpected Peaks
¹H NMR (CDCl₃)δ (ppm): 1.23 (d, 6H, -CH(CH₃)₂), 2.32 (s, 3H, Ar-CH₃), 3.35 (sept, 1H, -CH(CH₃)₂), 4.69 (s, 2H, -O-CH₂-), 6.7-7.2 (m, 3H, Ar-H), ~10 (br s, 1H, -COOH)
¹³C NMR (CDCl₃)δ (ppm): 20.9 (Ar-CH₃), 22.8 (-CH(CH₃)₂), 26.8 (-CH(CH₃)₂), 67.5 (-O-CH₂-), 112.1, 122.0, 126.0, 130.5, 136.5, 153.8 (Ar-C), 175.0 (C=O)
IR (KBr, cm⁻¹)~3000 (br, O-H stretch of carboxylic acid), ~2960 (C-H stretch, alkyl), ~1700 (s, C=O stretch of carboxylic acid), ~1240 (s, C-O-C stretch, ether)

Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and the NMR instrument used.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from thymol. The Williamson ether synthesis is an efficient method for this transformation, and the provided protocol, with its clear steps for reaction, work-up, and purification, should allow for the successful synthesis of the target compound in a laboratory setting. The presented data will aid researchers in the characterization and quality control of the synthesized product, making it a valuable resource for those in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for the Analytical Detection of 2-(2-Isopropyl-5-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Isopropyl-5-methylphenoxy)acetic acid, also known as thymoxyacetic acid, is a derivative of thymol, a natural monoterpenoid phenol. Its structural similarity to phenoxyacetic acid herbicides and its potential biological activities necessitate robust and reliable analytical methods for its detection and quantification in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established analytical principles for structurally related compounds and are intended to serve as a comprehensive guide for researchers.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of non-volatile or thermally labile compounds like phenoxyacetic acids. Reversed-phase HPLC with a C18 column is a common approach, offering excellent separation and quantification capabilities when coupled with a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides high separation efficiency and definitive identification based on mass spectra. Due to the carboxylic acid group, derivatization is often required to increase the volatility and improve the chromatographic performance of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. Please note that these values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. Method validation is essential for achieving accurate and precise results.

ParameterHPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) 0.1 - 1 µg/mL10 - 100 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL50 - 500 ng/mL
Linearity (r²) > 0.995> 0.99
Precision (RSD%) < 5%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

a. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

b. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

c. Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 - 20 µL

  • Detection Wavelength: 274 nm (based on the UV absorbance of similar phenolic compounds)

d. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, filtration through a 0.45 µm syringe filter may be sufficient. For solid samples, extraction with a suitable solvent (e.g., methanol or acetonitrile) followed by filtration is necessary.

e. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Quantify the analyte in the samples using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Standard_Prep Prepare Standard Solutions Standard->Standard_Prep Sample Sample Matrix Sample_Prep Sample Extraction & Filtration Sample->Sample_Prep HPLC HPLC System (C18 Column) Standard_Prep->HPLC Sample_Prep->HPLC Detection UV Detection (274 nm) HPLC->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Analyte Detection->Quantification Calibration->Quantification

Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the detection and quantification of this compound after a derivatization step.

a. Materials and Reagents

  • This compound reference standard

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluorobenzyl bromide (PFBBr)

  • Solvent (e.g., Toluene, Hexane - GC grade)

  • Anhydrous sodium sulfate

b. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (Electron Ionization - EI)

  • Capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)

c. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50 - 500

d. Standard and Sample Preparation with Derivatization

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent like toluene.

  • Working Standard Solutions: Dilute the stock solution to prepare working standards in the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation and Derivatization:

    • Extract the sample with a suitable organic solvent. Dry the extract over anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume (e.g., 100 µL).

    • Add the derivatization agent (e.g., 50 µL of BSTFA with 1% TMCS).

    • Heat the mixture at 70-80 °C for 30-60 minutes.

    • Cool to room temperature before injection into the GC-MS.

e. Analysis and Quantification

  • Inject the derivatized standards to build a calibration curve.

  • Inject the derivatized samples.

  • Identify the derivatized analyte peak by its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve, typically based on the area of a characteristic ion in the mass spectrum (Selected Ion Monitoring - SIM mode can be used for higher sensitivity).

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Mass Spectrum Identification Detection->Identification Quantification Quantification Detection->Quantification Identification->Quantification

Caption: GC-MS analysis workflow for this compound.

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample receipt to final data reporting. The following diagram illustrates the general logical relationship in an analytical laboratory setting.

Logical_Relationship Sample_Receipt Sample Receipt & Login Method_Selection Method Selection (HPLC or GC-MS) Sample_Receipt->Method_Selection Sample_Prep Sample Preparation Method_Selection->Sample_Prep Instrument_Setup Instrument Setup & Calibration Method_Selection->Instrument_Setup Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Instrument_Setup->Data_Acquisition Data_Analysis Data Analysis & Review Data_Acquisition->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Caption: Logical workflow for the analysis of a chemical compound in a laboratory.

Conclusion

The protocols provided in these application notes offer a starting point for the reliable detection and quantification of this compound. Both HPLC-UV and GC-MS are powerful techniques that, with proper method development and validation, can yield accurate and precise results. Researchers are encouraged to optimize these methods for their specific sample matrices and analytical requirements.

Application Notes and Protocols: Antifungal Research on 2-(2-Isopropyl-5-methylphenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the antifungal potential of derivatives of 2-(2-Isopropyl-5-methylphenoxy)acetic acid, a compound structurally related to the natural antifungal agent thymol. The information presented herein is intended to guide researchers in the exploration of this chemical scaffold for the development of novel antifungal agents.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The rise of drug-resistant fungal strains necessitates the discovery and development of new antifungal compounds with novel mechanisms of action. Phenoxyacetic acid derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. Notably, derivatives of this compound, which incorporates the thymol moiety, have demonstrated activity against pathogenic fungi such as Candida albicans.

Antifungal Activity

Research has shown that amino acid and dipeptide conjugates of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid exhibit notable antifungal activity. Specifically, certain derivatives have been identified as potent agents against Candida albicans, a common opportunistic fungal pathogen in humans.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of selected 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acid and dipeptide derivatives against Candida albicans.

Compound IDDerivativeAntifungal Activity (Inhibition Zone in mm) at 50 µg/mL
13 2-(2'-Isopropyl-5'-methylphenoxy)acetyl-L-Valine Methyl EsterPotent
14 2-(2'-Isopropyl-5'-methylphenoxy)acetyl-L-Leucine Methyl EsterPotent
16 2-(2'-Isopropyl-5'-methylphenoxy)acetyl-Glycyl-L-Leucine Methyl EsterPotent
StandardGriseofulvin20

Data sourced from Dahiya et al., 2006. "Potent" indicates significant antifungal activity as described in the publication.

Proposed Mechanism of Action

The precise mechanism of action for this compound derivatives has not been fully elucidated. However, based on the structural similarity to thymol (2-isopropyl-5-methylphenol), a well-studied natural antifungal agent, a plausible mechanism can be proposed. Thymol is known to disrupt the fungal cell membrane by interacting with ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells. This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. It is hypothesized that this compound and its derivatives may exert their antifungal effects through a similar membrane-disrupting mechanism.

Proposed Antifungal Mechanism of Action cluster_fungal_cell Fungal Cell Cell_Membrane Fungal Cell Membrane (Ergosterol Rich) Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Increased Permeability & Loss of Integrity Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Ergosterol_Biosynthesis->Cell_Membrane Reduced Ergosterol Content Compound This compound Derivative Compound->Cell_Membrane Direct Interaction with Ergosterol Compound->Ergosterol_Biosynthesis Inhibition

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative derivative and the evaluation of its antifungal activity.

Synthesis Protocol: 2-(2'-Isopropyl-5'-methylphenoxy)acetyl-L-Leucine Methyl Ester (Compound 14)

This protocol describes a general method for the coupling of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid with an amino acid methyl ester.

Materials:

  • 2-(2'-Isopropyl-5'-methylphenoxy)acetic acid

  • L-Leucine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of L-Leucine methyl ester: To a suspension of L-Leucine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain L-Leucine methyl ester hydrochloride.

  • Coupling Reaction:

    • Dissolve 2-(2'-isopropyl-5'-methylphenoxy)acetic acid (1.0 eq) in anhydrous DCM.

    • Add L-Leucine methyl ester hydrochloride (1.0 eq) and TEA (2.2 eq) to the solution and stir for 15 minutes at 0°C.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0°C.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the pure compound.

Antifungal Susceptibility Testing Protocol (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Candida albicans.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Synthesized test compounds

  • Positive control (e.g., Fluconazole)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

  • Sterile saline (0.85%)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Prepare a working suspension by diluting the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • Preparation of Test Plates:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

    • Include a positive control (e.g., fluconazole) and a negative control (solvent) in separate wells. Also, include a growth control well containing only the inoculum and medium.

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal suspension to each well of the microtiter plate, bringing the total volume to 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

    • Growth can be assessed visually or by reading the absorbance at 490 nm using a microplate reader.

Experimental Workflow for Antifungal Susceptibility Testing Start Start Inoculum_Prep Prepare Fungal Inoculum (C. albicans) Start->Inoculum_Prep Plate_Prep Prepare 96-well Plate with Serial Dilutions of Test Compound Start->Plate_Prep Inoculate Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculate Plate_Prep->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the antifungal susceptibility of test compounds.

Application Notes and Protocols for Antibacterial Assays Using 2-(2-Isopropyl-5-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antibacterial efficacy of the novel compound, 2-(2-Isopropyl-5-methylphenoxy)acetic acid. The protocols outlined below are established methods for determining a compound's inhibitory and bactericidal activity against various bacterial strains.

Introduction

This compound is a synthetic organic compound with a chemical structure that suggests potential biological activity. Its efficacy as an antibacterial agent is yet to be thoroughly investigated. These protocols provide a framework for the systematic evaluation of its antibacterial properties. The primary assays described are the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC), the Disk Diffusion assay for preliminary screening, and the Minimum Bactericidal Concentration (MBC) assay to assess bactericidal effects.

Data Presentation

Quantitative data from the described assays should be recorded and summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Escherichia coli ATCC 25922Gram-negative
Pseudomonas aeruginosa ATCC 27853Gram-negative
Staphylococcus aureus ATCC 29213Gram-positive
Enterococcus faecalis ATCC 29212Gram-positive

Table 2: Zone of Inhibition Diameters for this compound.

Bacterial StrainGram StainZone of Inhibition (mm)Positive Control (e.g., Gentamicin) Zone of Inhibition (mm)
Escherichia coli ATCC 25922Gram-negative
Pseudomonas aeruginosa ATCC 27853Gram-negative
Staphylococcus aureus ATCC 29213Gram-positive
Enterococcus faecalis ATCC 29212Gram-positive

Table 3: Minimum Bactericidal Concentration (MBC) of this compound.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Escherichia coli ATCC 25922Gram-negative
Pseudomonas aeruginosa ATCC 27853Gram-negative
Staphylococcus aureus ATCC 29213Gram-positive
Enterococcus faecalis ATCC 29212Gram-positive

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of This compound in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Observe for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow of the Broth Microdilution Assay for MIC determination.

Materials:

  • This compound

  • Sterile 96-well microtiter plates[1]

  • Mueller-Hinton Broth (MHB), cation-adjusted[3]

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[4]

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of the Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The solubility should be determined empirically. Note that the final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically ≤1%).

    • Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate.[1] The concentration range should be broad initially to determine an approximate MIC (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] This can be verified using a spectrophotometer at 600 nm (OD600 of 0.08-0.13).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[1]

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[5]

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar (MHA) plate uniformly A->B D Place disks on the inoculated MHA plate B->D C Impregnate sterile paper disks with This compound C->D E Incubate at 37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition (mm) E->F

Caption: Workflow of the Kirby-Bauer Disk Diffusion Assay.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[4]

  • Bacterial strains

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Preparation of Disks:

    • Prepare a stock solution of this compound.

    • Aseptically apply a known volume and concentration of the compound solution onto sterile paper disks.[4] The optimal concentration will need to be determined empirically.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[5]

  • Disk Placement and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated MHA plate.[6]

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[4]

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[7][8] It is typically performed after the MIC has been determined.[7]

Logical Relationship between MIC and MBC

MIC_MBC_Relationship MIC Determine MIC (Inhibits Growth) Subculture Subculture from wells with no visible growth (≥MIC) MIC->Subculture Incubate Incubate subculture plates at 37°C for 24 hours Subculture->Incubate Count Count Colony Forming Units (CFU) Incubate->Count MBC Determine MBC (≥99.9% killing) Count->MBC

Caption: Logical flow from MIC determination to MBC determination.

Materials:

  • Results from the Broth Microdilution (MIC) assay

  • Nutrient agar plates

  • Sterile micropipettes and tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the more concentrated wells).

    • Aseptically transfer a small aliquot (e.g., 10 µL) from each of these wells and spot-plate or spread-plate onto separate, labeled nutrient agar plates.

  • Incubation and Colony Counting:

    • Incubate the agar plates at 37°C for 24 hours.

    • After incubation, count the number of colonies on each plate.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[7][8]

Safety Precautions

Standard microbiological laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and eye protection. All work with bacterial cultures should be performed in a biological safety cabinet. All contaminated materials should be decontaminated before disposal. For this compound, consult the Material Safety Data Sheet (MSDS) for specific handling and safety information.

References

Application Notes and Protocols for In Vitro Studies with 2-(2-Isopropyl-5-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the in vitro dosage and specific biological effects of 2-(2-Isopropyl-5-methylphenoxy)acetic acid, also known as thymoxyacetic acid, are limited in publicly available scientific literature. The following application notes and protocols are based on studies of the structurally related compound, thymol, and its derivatives. Researchers should use this information as a guideline and perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Introduction

This compound is a derivative of thymol, a natural monoterpenoid phenol. Thymol and its derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. These compounds have been shown to modulate various signaling pathways, making them promising candidates for further investigation in drug discovery and development.

This document provides a summary of reported in vitro dosages for thymol and its derivatives to guide the initial experimental design for this compound. It also includes detailed protocols for common in vitro assays and a hypothetical signaling pathway that may be relevant to the mechanism of action of this compound.

Data Presentation: In Vitro Dosages of Thymol and its Derivatives

The following table summarizes the effective concentrations of thymol and its derivatives from various in vitro studies. This data can be used as a reference to establish a starting concentration range for this compound in your experiments.

CompoundCell Line(s)Assay TypeEffective Concentration / IC50Reference
ThymolHT-29, HCT-116 (Colorectal Cancer)Cytotoxicity (MTT)IC50: ~52 µg/mL (HT-29), ~65 µg/mL (HCT-116)[1]
Acetic acid thymol esterHT-29, HCT-116 (Colorectal Cancer)Cytotoxicity (MTT)IC50: ~0.08 µg/mL[1]
ThymolLNCaP (Prostate Cancer)Cytotoxicity (MTT)50, 100, 150, 200, 250 µM[2]
ThymolAGS (Gastric Adenocarcinoma), WS-1 (Human Fibroblast)Cytotoxicity0-600 µM[3][4]
Thymol DerivativesMCF-7, NCI-H460, HeLa (Cancer Cell Lines)CytotoxicityIC50: 7.45 to 28.63 µM[5][6]
Thymol DerivativesMCF-7, NCI-H460 (Cancer Cell Lines)CytotoxicityIC50: 44.65–83.19 µM[5][6]
ThymolMouse Mammary Epithelial CellsAnti-inflammatory40 µg/mL[7]
ThymolHuman Blood CellsCytotoxicity (LDH)>100 mg/L[8]

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Lines: Select appropriate human or animal cell lines based on the research objective (e.g., cancer cell lines for cytotoxicity studies, macrophage cell lines for anti-inflammatory assays).

  • Culture Conditions: Maintain cells in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., starting with a broad range from 0.1 to 100 µM, based on data from related compounds). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Anti-inflammatory Assay Protocol (Nitric Oxide Inhibition in Macrophages)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Sodium nitrite standard

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the compound for 24 hours. Include control wells (cells alone, cells with LPS, cells with compound alone).

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the compound compared to the LPS-stimulated control.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Preparation (Stock & Dilutions) Compound_Prep->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Perform Assay (e.g., MTT, Griess) Incubation->Assay Data_Collection Data Collection (Absorbance) Assay->Data_Collection Data_Analysis Data Analysis (IC50, Inhibition %) Data_Collection->Data_Analysis

Caption: General workflow for in vitro cell-based assays.

Hypothetical Signaling Pathway

The following diagram illustrates potential signaling pathways that may be modulated by this compound, based on the known effects of the related compound, thymol.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Stimulus MAPK MAPK Receptor->MAPK Compound 2-(2-Isopropyl-5- methylphenoxy)acetic acid Compound->PI3K Inhibition? Compound->MAPK Inhibition? IKK IKK Compound->IKK Inhibition? AKT AKT PI3K->AKT AKT->IKK MAPK->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Transcription Gene Transcription (Inflammation, Proliferation, Apoptosis) NFkB->Transcription

Caption: Hypothetical signaling pathways affected by the compound.

References

Application Notes and Protocols for 2-(2-Isopropyl-5-methylphenoxy)acetic acid Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling, storage, and use of 2-(2-Isopropyl-5-methylphenoxy)acetic acid powder in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental results.

Chemical and Physical Properties

This compound is a crystalline powder.[1][2] Its key properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 5333-40-4[1][3]
Molecular Formula C12H16O3[1][4]
Molecular Weight 208.26 g/mol [5]
Appearance White to orange to green powder to crystal[1]
Melting Point 151 °C[6]
Boiling Point 211 °C[7]
Solubility Soluble in Methanol[6][7]
pKa (Predicted) 3.23 ± 0.10[1][7]
Storage Temperature Room temperature[7]

Safety and Hazard Information

This compound is classified as harmful if swallowed and is an irritant.[1][5] Appropriate personal protective equipment (PPE) should be worn at all times when handling this powder.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity - Oral, Category 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
IrritantGHS07 (Exclamation Mark)WarningCauses skin and eye irritation

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • Avoid breathing dust.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Handling and Storage Protocols

Proper handling and storage are essential to maintain the stability and purity of this compound powder.

Receiving and Initial Inspection

A workflow for the initial handling of the newly received compound is outlined below.

A Receive Compound B Inspect Packaging for Damage A->B C Verify Compound Identity and Purity from Certificate of Analysis B->C D Log Compound in Laboratory Inventory System C->D E Store in a Designated, Dry, Well-Ventilated Area at Room Temperature D->E

Figure 1: Workflow for receiving and initial handling.
Storage Conditions

  • Store the powder in a tightly sealed container to prevent moisture absorption.

  • Keep in a dry and well-ventilated place at room temperature.[7]

  • Avoid exposure to direct sunlight and strong oxidizing agents.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in Methanol

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous methanol (ACS grade or higher)

  • Analytical balance

  • Volumetric flask (appropriate size)

  • Spatula

  • Weighing paper

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 10 mL of a 10 mM solution: 0.010 mol/L x 0.010 L x 208.26 g/mol = 0.020826 g (or 20.83 mg)

  • Weigh the powder:

    • Tare a clean, dry piece of weighing paper on the analytical balance.

    • Carefully weigh out the calculated mass of the powder using a spatula.

  • Dissolve the powder:

    • Transfer the weighed powder to the volumetric flask.

    • Add a small amount of methanol to the flask (approximately half the final volume).

    • Gently swirl the flask to dissolve the powder. Use a vortex mixer or sonicator if necessary to ensure complete dissolution.

  • Bring to final volume:

    • Once the powder is completely dissolved, add methanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mix thoroughly:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to a labeled, airtight container (e.g., an amber glass vial).

    • Store at -20°C for long-term storage. For short-term use, storage at 4°C is acceptable.

A Calculate Required Mass of Powder B Weigh Powder on Analytical Balance A->B C Transfer Powder to Volumetric Flask B->C D Add Solvent and Dissolve C->D E Bring to Final Volume with Solvent D->E F Mix Solution Thoroughly E->F G Store Stock Solution Appropriately F->G A Prepare Fresh Stock Solution B Perform Initial Analysis (Time 0) A->B C Aliquot Solution for Different Storage Conditions B->C D Store Aliquots under Defined Conditions C->D E Analyze Aliquots at Pre-defined Time Points D->E F Compare Results to Time 0 Data E->F G Determine Stability Profile F->G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Physicochemical Characterization B Solubility and Stability Testing A->B C Primary Target Binding/Enzyme Assays B->C D Cell-Based Potency and Cytotoxicity Assays C->D E Pharmacokinetic (PK) Studies D->E F Efficacy Studies in Animal Models E->F G Preliminary Toxicology Studies F->G

References

Unveiling 2-(2-Isopropyl-5-methylphenoxy)acetic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to procure 2-(2-Isopropyl-5-methylphenoxy)acetic acid for investigational purposes, a variety of reputable chemical suppliers offer this compound. This document provides a comprehensive overview of available suppliers, potential research applications based on related compounds, and generalized experimental protocols that can be adapted for its study.

Procurement of this compound

This chemical compound, identified by the CAS Number 5333-40-4, is available from several well-established suppliers catering to the research and development community. Purity levels are typically high, ensuring the reliability of experimental outcomes.

SupplierAvailable QuantitiesPurityCatalog Number
Lab Pro Inc. 1gMin. 98.0% (GC,T)I1014-1G[1]
Matrix Scientific Inquire for detailsNot specified097135[2]
TCI America (via Fisher Scientific) 1g, 5g≥98.0% (GC,T)I10141G, I10145G[3]
P&S Chemicals Inquire for detailsNot specifiedNot specified[4]
Sigma-Aldrich Inquire for details98%AMBH97BA0284
Laibo Chem (via Orion Cientific) 250mg, 1g, 5g, 25gNot specifiedLB445487BR, LB445488BR, LB445489BR, LB445490BR[5][6]

Application Notes: Exploring Potential Research Avenues

While direct research applications of this compound are not extensively documented in publicly available literature, the structural motif of phenoxyacetic acid and its derivatives suggests several promising areas of investigation, particularly in the realm of antimicrobial and metabolic research.

Antimicrobial Research

Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents. A study on novel 2-(2'-Isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides, which use the title compound as a starting material, demonstrated antibacterial and antifungal activities. This suggests that this compound itself could serve as a valuable scaffold or starting material in the development of new antimicrobial drugs. Researchers could explore its intrinsic activity against a panel of pathogenic bacteria and fungi.

Metabolic Disease Research

Phenoxyacetic acid derivatives are structurally related to a class of drugs known as fibrates, which are agonists of the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key regulators of lipid and glucose metabolism, making them important targets in the treatment of dyslipidemia and type 2 diabetes. Although no direct studies link this compound to PPAR activation, its structural similarity to known PPAR agonists warrants investigation into its potential effects on these nuclear receptors and its utility in metabolic disease research.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Materials:

  • This compound

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain as per CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: PPAR Agonist Activity Screening (Luciferase Reporter Assay)

This protocol can be used to screen for the compound's ability to activate PPARs.

Materials:

  • This compound

  • Cell line expressing a specific PPAR isoform (e.g., PPARα, PPARγ) and a luciferase reporter gene under the control of a PPAR-responsive element (PPRE).

  • Cell culture medium and reagents

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known PPAR agonist).

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: An increase in luciferase activity compared to the vehicle control indicates PPAR activation.

Logical Workflow for Investigating this compound

The following diagram illustrates a logical workflow for the initial investigation of this compound.

G cluster_procurement Procurement & Characterization cluster_screening Biological Screening cluster_elaboration Further Investigation (if active) A Source Compound from Supplier B Verify Purity and Identity (e.g., NMR, MS) A->B C Antimicrobial Susceptibility Testing B->C D PPAR Agonist Reporter Assay B->D E Mechanism of Action Studies C->E If antimicrobial activity is observed D->E If PPAR agonism is observed F In Vivo Efficacy Studies E->F

Figure 1. A logical workflow for the initial research and development stages of this compound.

Potential Signaling Pathway Involvement

Should this compound be identified as a PPAR agonist, it would likely modulate the expression of genes involved in lipid and glucose metabolism. The diagram below illustrates a simplified PPAR signaling pathway.

G compound This compound (Ligand) PPAR PPAR compound->PPAR Binds and Activates PPRE PPRE (in target gene promoter) PPAR->PPRE Heterodimerizes with RXR and binds to RXR RXR transcription Modulation of Gene Transcription PPRE->transcription response Biological Response (e.g., Lipid Metabolism, Glucose Homeostasis) transcription->response

Figure 2. A simplified diagram of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, a potential target for this compound.

References

Application Notes and Protocols: 2-(2-Isopropyl-5-methylphenoxy)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases did not yield any documented applications of 2-(2-Isopropyl-5-methylphenoxy)acetic acid in the field of peptide synthesis. This compound does not appear to be a standard reagent used for coupling, as a protecting group, or for capping in solid-phase or solution-phase peptide synthesis.

The following sections provide detailed information on a key process in peptide synthesis where a carboxylic acid derivative might be employed: capping of unreacted amino groups . This information is provided as a general reference for researchers, scientists, and drug development professionals interested in peptide synthesis, and utilizes standard, well-documented reagents.

Application Notes: Capping in Solid-Phase Peptide Synthesis (SPPS)

In solid-phase peptide synthesis (SPPS), the stepwise addition of amino acids to a growing peptide chain anchored to a solid support is not always 100% efficient.[1] A small percentage of the N-terminal amino groups on the resin-bound peptide may remain unreacted after a coupling step. If these unreacted amino groups are not blocked, they can react with the next amino acid in the subsequent coupling cycle. This leads to the formation of "deletion sequences," which are peptides missing one or more amino acids from the target sequence. These deletion sequences are often difficult to separate from the desired peptide during purification, thus reducing the overall yield and purity of the final product.

To prevent the formation of deletion sequences, a "capping" step is introduced after the coupling reaction. Capping involves the acylation of the unreacted N-terminal amino groups with a simple and highly reactive acylating agent. This process renders the unreacted chains inert to further coupling reactions. The most common capping agent is acetic anhydride, often used in the presence of a base such as pyridine or N,N-diisopropylethylamine (DIPEA).[1][2][3][4]

The capping reaction should be fast and efficient to ensure that all unreacted amino groups are blocked. The resulting capped peptides are N-terminally acetylated and are easily separated from the full-length target peptide during the final purification by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

Standard Capping Protocol in Fmoc-Based SPPS

This protocol describes the standard procedure for capping unreacted amino groups on a peptide-resin after a coupling step in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Peptide-resin with unreacted N-terminal amino groups

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Acetic anhydride (Ac₂O)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Capping solution: A freshly prepared mixture of acetic anhydride and a base in DMF. Common compositions are listed in the table below.

Procedure:

  • Resin Washing: Following the amino acid coupling step, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess coupling reagents and by-products.

  • Preparation of Capping Solution: Prepare the capping solution immediately before use. For example, a common capping solution consists of acetic anhydride and pyridine in a 3:2 ratio.[2] Another common solution is a mixture of acetic anhydride and DIPEA in DMF.[3][4]

  • Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin, ensuring the resin is completely submerged. Agitate the mixture at room temperature for 15-30 minutes.[2][3]

  • Resin Washing: Drain the capping solution from the reaction vessel. Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess capping reagents and by-products.

  • Kaiser Test (Optional but Recommended): To confirm the completion of the capping reaction, a small sample of the resin can be tested using the Kaiser (ninhydrin) test. A negative Kaiser test (the beads remain colorless or yellow) indicates the absence of free primary amines and thus a successful capping reaction. If the test is positive (blue beads), the capping procedure should be repeated.[3]

  • Continuation of Synthesis: After successful capping, the synthesis can proceed to the next step, which is typically the deprotection of the N-terminal Fmoc group of the newly added amino acid to prepare for the next coupling cycle.

Data Presentation: Common Capping Reagents

The following table summarizes common capping reagents and their typical concentrations used in solid-phase peptide synthesis.

Capping ReagentBaseSolventTypical ConcentrationReference(s)
Acetic AnhydridePyridineDMFAcetic Anhydride:Pyridine (3:2 v/v) in DMF[2]
Acetic AnhydrideDIPEADMF0.5 M Acetic Anhydride, 0.5 M DIPEA in DMF[3]
Acetic AnhydrideDIPEADMF2% (v/v) Acetic Anhydride, 1% (v/v) DIPEA in DMF[4]
CH₂Cl₂:MeOH:DIPEADIPEACH₂Cl₂17:2:1 (v/v/v)[2]

Mandatory Visualizations

Capping_Mechanism Resin Resin-Peptide-NH2 CappedPeptide Resin-Peptide-NH-COCH3 Resin->CappedPeptide Acylation AceticAnhydride Acetic Anhydride (CH3CO)2O Base Base (e.g., Pyridine) SPPS_Workflow Start Start with Resin Deprotection 1. N-terminal Deprotection (e.g., Piperidine for Fmoc) Start->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Activated AA + Base) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Capping 5. Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Washing3 6. Washing (DMF) Capping->Washing3 Repeat Repeat for next AA Washing3->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage from Resin Repeat->Cleavage No (Final AA) Purification Purification (e.g., HPLC) Cleavage->Purification

References

Application Notes and Protocols for the Development of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of derivatives of 2-(2-Isopropyl-5-methylphenoxy)acetic acid. This class of compounds holds significant potential for the development of novel therapeutics, particularly in the areas of anti-inflammatory and metabolic diseases. The protocols outlined below are intended to serve as a foundational resource for researchers in the field.

Rationale for Development

Derivatives of phenoxyacetic acid have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The parent compound, this compound, possesses a scaffold that can be readily modified to explore structure-activity relationships (SAR). Key areas of therapeutic interest for these derivatives include:

  • Anti-inflammatory Activity: By targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

  • Metabolic Disease Modulation: Through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of lipid and glucose metabolism.

Synthetic Protocols

General Synthesis of this compound (Parent Compound)

The parent compound can be synthesized via a Williamson ether synthesis.

Materials:

  • Thymol (2-Isopropyl-5-methylphenol)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of thymol (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-(2-isopropyl-5-methylphenoxy)acetate.

  • For hydrolysis, dissolve the ester in a mixture of methanol and aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature for 4-6 hours.

  • After completion, acidify the reaction mixture with HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Synthesis of Amide Derivatives (e.g., Acetyl Amino Acids)[1]

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired amino acid methyl ester hydrochloride (1 equivalent) in chloroform.

  • Cool the solution to 0°C and add triethylamine (2.1 equivalents). Stir for 15 minutes.

  • Add DCC (1 equivalent) to the reaction mixture and stir at room temperature for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate successively with 5% NaHCO₃ solution and saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Biological Evaluation Protocols

In Vitro Anti-inflammatory Assays

This assay determines the ability of the synthesized derivatives to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • DMSO (for dissolving compounds)

  • Stop solution (e.g., HCl)

  • 96-well plates

  • Plate reader

Protocol:

  • Prepare stock solutions of test compounds and reference inhibitor in DMSO.

  • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add various concentrations of the test compounds or reference inhibitor to the appropriate wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate for 10 minutes at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

This assay measures the inhibition of 5-LOX, another key enzyme in the inflammatory pathway.

Materials:

  • 5-Lipoxygenase enzyme (from potato or human recombinant)

  • Phosphate buffer (pH 6.3)

  • Linoleic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Zileuton)

  • DMSO

  • UV-Vis spectrophotometer

Protocol:

  • Prepare stock solutions of test compounds and reference inhibitor in DMSO.

  • The assay mixture in a cuvette should contain phosphate buffer and the test compound at various concentrations.

  • Add the 5-LOX enzyme solution and incubate for a few minutes.

  • Initiate the reaction by adding linoleic acid.

  • Monitor the increase in absorbance at 234 nm for a defined period, which corresponds to the formation of the conjugated diene product.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation Assay

This cell-based assay determines the ability of the compounds to activate the PPARγ receptor.

Materials:

  • A suitable cell line (e.g., HEK293T or HeLa)

  • Expression plasmid for a GAL4-PPARγ-LBD fusion protein

  • Reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds and a reference PPARγ agonist (e.g., Rosiglitazone)

  • Luciferase assay system

  • Luminometer

Protocol:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Co-transfect the cells with the GAL4-PPARγ-LBD expression plasmid and the luciferase reporter plasmid.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds or the reference agonist.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.

  • Plot the dose-response curve and determine the EC₅₀ value.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of different derivatives.

Table 1: Representative Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

Compound IDDerivative TypeCOX-2 IC₅₀ (µM)[1]
6a Pyrazoline-phenoxyacetic acid0.03
6c Pyrazoline-phenoxyacetic acid0.03
Celecoxib Reference Drug-

Note: The data presented is for representative pyrazoline-phenoxyacetic acid derivatives and not specifically for derivatives of this compound.

Table 2: Representative PPARγ Agonist and Antiproliferative Activity of Chiral Phenoxyacetic Acid Analogues

Compound IDPPARγ EC₅₀ (µM)[2]Efficacy (%)[2]Proliferation IC₅₀ (µM) (HT-29 cells)[2]
(R,S)-3 0.35 ± 0.0465 ± 2.47.3 ± 0.5
(S)-3 0.4 ± 0.0555 ± 1.24.8 ± 0.35
(R,S)-7 0.51 ± 0.0562 ± 2.37.8 ± 0.8
Rosiglitazone 0.24 ± 0.07100 ± 0.29.8 ± 0.4

Note: The data is for representative chiral phenoxyacetic acid analogues and serves as an example of the expected activity and data presentation.

Visualizations

Signaling Pathways

Anti-inflammatory Signaling Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation inhibitor Phenoxyacetic Acid Derivatives inhibitor->cox Inhibition inhibitor->lox Inhibition

Caption: Arachidonic acid cascade and points of inhibition.

PPAR Signaling Pathway ligand Phenoxyacetic Acid Derivative (Ligand) ppar PPAR ligand->ppar Activation heterodimer PPAR-RXR Heterodimer ppar->heterodimer rxr RXR rxr->heterodimer ppre PPRE (DNA) heterodimer->ppre Binding transcription Gene Transcription ppre->transcription response Metabolic Regulation (Lipid & Glucose Homeostasis) transcription->response Drug Development Workflow synthesis Synthesis of Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification invitro In Vitro Screening (COX/LOX, PPAR assays) purification->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design invivo In Vivo Studies (Animal Models) lead_opt->invivo preclinical Preclinical Development invivo->preclinical

References

Application Notes and Protocols for 2-(2-Isopropyl-5-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and emergency procedures for working with 2-(2-Isopropyl-5-methylphenoxy)acetic acid (CAS No: 5333-40-4). The information is compiled to ensure a safe laboratory environment for all personnel.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1][2] It is essential to handle this compound with appropriate care to avoid accidental ingestion and exposure.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

GHS Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data Summary

The following tables summarize the known physical, chemical, and toxicological properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 5333-40-4[1][3][4]
Molecular Formula C12H16O3[1][3][4]
Molecular Weight 208.26 g/mol [3][4]
Appearance White to off-white crystalline powder[1]
pKa (Predicted) 3.23 ± 0.10[1]
Boiling Point 211 °C[5]
Density (Predicted) 1.090 ± 0.06 g/cm³[5]
Solubility Soluble in Methanol[5]

Table 2: Toxicological Data

EndpointValueSpeciesSource
Acute Oral Toxicity Category 4 (Harmful if swallowed)Not specified[1]

Experimental Protocols

Adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE.[6] The minimum required PPE is outlined below.

PPE_Workflow start Working with This compound ppe_category Required Personal Protective Equipment start->ppe_category eye_protection Eye Protection: Safety glasses with side shields or chemical safety goggles. ppe_category->eye_protection hand_protection Hand Protection: Disposable nitrile gloves. ppe_category->hand_protection body_protection Body Protection: Laboratory coat. ppe_category->body_protection foot_protection Foot Protection: Closed-toe shoes. ppe_category->foot_protection

Handling Protocol
  • Work Area Preparation:

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Clear the work area of any unnecessary equipment or chemicals.

  • Handling the Compound:

    • Wear the appropriate PPE as specified in section 3.1.

    • Avoid inhalation of dust.[7]

    • Prevent contact with skin and eyes.[7]

    • Do not eat, drink, or smoke in the work area.[1]

  • After Handling:

    • Wash hands thoroughly with soap and water after handling the compound.[1]

    • Clean and decontaminate the work surface.

Storage Protocol
  • Store in a tightly closed container in a dry and well-ventilated place.[7]

  • Keep the container securely sealed.

  • Store at room temperature.[5]

  • Avoid contact with strong oxidizing agents.[7]

Emergency Procedures

First Aid Measures
  • General Advice: If you feel unwell, seek medical advice. Show the safety data sheet to the doctor in attendance.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1][8]

Accidental Release Measures (Chemical Spill)

In the event of a spill, follow the procedure outlined below.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate and alert personnel in the area. spill->evacuate ppe Wear appropriate PPE (gloves, goggles, lab coat). evacuate->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand). ppe->contain collect Carefully sweep or scoop up the absorbed material. contain->collect waste Place in a sealed, labeled hazardous waste container. collect->waste decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. waste->decontaminate dispose Dispose of all contaminated materials as hazardous waste. decontaminate->dispose

Disposal Protocol

  • All waste containing this compound must be treated as hazardous waste.[6]

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and weighing paper should be placed in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Unused Chemical: Dispose of surplus and non-recyclable solutions to a licensed disposal company.

  • Do not let the product enter drains.

Signaling Pathways

There is no readily available information in the searched scientific literature regarding the specific signaling pathways modulated by this compound. This compound is primarily documented as a chemical intermediate. Further research would be required to elucidate its biological activities and associated signaling cascades.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Isopropyl-5-methylphenoxy)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which is typically achieved via the Williamson ether synthesis.[1][2]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation of thymol: The phenoxide is not fully formed, limiting the nucleophile concentration.- Ensure a sufficiently strong base is used (e.g., NaOH, KOH). - Use a slight excess of the base to drive the deprotonation to completion. - Consider using a stronger base like sodium hydride (NaH) in an appropriate aprotic solvent, though this requires more stringent anhydrous conditions.
Poor quality of reagents: Degradation of thymol, chloroacetic acid, or the base.- Use freshly distilled or recrystallized thymol. - Use high-purity chloroacetic acid and base. - Store reagents under appropriate conditions (cool, dry, and away from light).
Reaction temperature is too low: Insufficient energy for the reaction to proceed at a reasonable rate.- Increase the reaction temperature. Typical temperatures for Williamson ether synthesis range from 50 to 100 °C.[2]
Reaction time is too short: The reaction has not gone to completion.- Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inappropriate solvent: The chosen solvent may not be optimal for an SN2 reaction.- Use a polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate.[2] Protic solvents can solvate the nucleophile, reducing its reactivity.
Formation of Side Products Elimination reaction (E2): If using a sterically hindered alkyl halide, the alkoxide may act as a base, leading to elimination instead of substitution.[1]- While chloroacetic acid is a primary halide and less prone to elimination, ensure the reaction temperature is not excessively high, as this can favor elimination.
Dialkylation of chloroacetic acid: The product, a carboxylate, can potentially react further.- Use a controlled stoichiometry of reactants. A slight excess of the phenoxide can help to consume the alkylating agent.
Self-condensation of chloroacetic acid. - Add the chloroacetic acid solution dropwise to the reaction mixture to maintain a low instantaneous concentration.[3]
Difficulty in Product Isolation and Purification Product remains dissolved in the aqueous layer during workup. - Ensure the solution is sufficiently acidified (pH 1-2) with an acid like HCl to protonate the carboxylate and precipitate the carboxylic acid.[3][4]
Emulsion formation during extraction. - Add a small amount of brine (saturated NaCl solution) to break up the emulsion. - Allow the mixture to stand for a longer period.
Product is impure after initial precipitation. - Recrystallize the crude product from a suitable solvent system, such as boiling water or an ethanol/water mixture.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis is typically carried out via a Williamson ether synthesis, which follows an SN2 (bimolecular nucleophilic substitution) mechanism.[2] The process involves two main steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of thymol (2-isopropyl-5-methylphenol) to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the ether linkage.

Q2: Which base is most suitable for this synthesis?

A2: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and effective for deprotonating phenols.[3][4] For more sensitive substrates or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) can be used in an anhydrous aprotic solvent.

Q3: What is the optimal solvent for this reaction?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they can accelerate the rate of SN2 reactions.[2] However, the reaction can also be successfully carried out in aqueous or alcoholic solutions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (thymol and chloroacetic acid), the consumption of reactants and the formation of the product can be visualized over time.

Q5: What are the key parameters to control to maximize the yield?

A5: To maximize the yield, it is crucial to control the following parameters:

  • Stoichiometry: Use a slight excess of the base to ensure complete deprotonation of the phenol.

  • Temperature: Maintain a reaction temperature between 50-100 °C.[2]

  • Reaction Time: Allow for sufficient reaction time, typically ranging from 1 to 8 hours, and monitor for completion.[2]

  • Solvent: Choose an appropriate solvent that favors the SN2 mechanism.

  • Purity of Reagents: Use high-purity starting materials.

Q6: What are the expected yields for this synthesis?

A6: Yields for Williamson ether synthesis can vary widely depending on the specific substrates and reaction conditions. Laboratory syntheses typically achieve yields in the range of 50-95%.[2]

Experimental Protocol

This protocol is a generalized procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

  • Thymol (2-isopropyl-5-methylphenol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated or 6M

  • Solvent (e.g., water, ethanol, DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Preparation of the Phenoxide:

    • In a round-bottom flask, dissolve a specific amount of NaOH or KOH in the chosen solvent (e.g., 4g of KOH in 8 mL of water).[3]

    • Add the thymol (e.g., 2g) to the basic solution and stir until it is completely dissolved.[3] Gentle warming may be applied if necessary.

  • Reaction:

    • Heat the solution to a gentle reflux.

    • Prepare a solution of chloroacetic acid in the same solvent (e.g., a 50% aqueous solution).[3]

    • Add the chloroacetic acid solution dropwise to the refluxing phenoxide solution over a period of about 10 minutes.[3]

    • After the addition is complete, continue to reflux the mixture for an additional 10-30 minutes, or until the reaction is complete as indicated by TLC.[3][4]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • If an organic solvent was used, it may need to be removed under reduced pressure. If the reaction was performed in an aqueous solution, proceed to the next step.

    • Slowly acidify the solution by adding concentrated or 6M HCl dropwise while stirring until the pH is between 1 and 2 (test with pH paper).[3][4] A precipitate of the product should form.

    • Cool the mixture in an ice bath to maximize precipitation.[3]

  • Purification:

    • Collect the crude product by vacuum filtration.[3]

    • Wash the solid with cold deionized water.

    • Recrystallize the crude product from a suitable solvent, such as boiling water, to obtain the purified this compound.[3]

    • Dry the purified product, weigh it, and determine its melting point and purity.

Visualizations

experimental_workflow cluster_0 cluster_1 cluster_2 cluster_3 A 1. Reagent Preparation B Dissolve Base (e.g., NaOH) in Solvent C Add Thymol to form Sodium Thymoxide B->C D 2. Williamson Ether Synthesis E Heat Thymoxide Solution to Reflux F Dropwise Addition of Chloroacetic Acid Solution E->F G Continue Reflux (Monitor by TLC) F->G H 3. Workup & Isolation I Cool Reaction Mixture J Acidify with HCl to pH 1-2 I->J K Precipitate Crude Product J->K L 4. Purification M Vacuum Filtration N Recrystallization M->N O Dry and Characterize Pure Product N->O

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship start Start Synthesis check_yield Low Yield? start->check_yield deprotonation Incomplete Deprotonation? check_yield->deprotonation Yes end Successful Synthesis check_yield->end No temp_time Incorrect Temp/Time? deprotonation->temp_time No increase_base Increase Base Concentration deprotonation->increase_base Yes reagents Poor Reagent Quality? temp_time->reagents No optimize_conditions Optimize Temp/Time (e.g., 50-100°C, 1-8h) temp_time->optimize_conditions Yes use_pure_reagents Use High-Purity Reagents reagents->use_pure_reagents Yes increase_base->check_yield Re-evaluate optimize_conditions->check_yield Re-evaluate use_pure_reagents->check_yield Re-evaluate

Caption: Troubleshooting logic for low yield in the synthesis.

References

solubility issues of 2-(2-Isopropyl-5-methylphenoxy)acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Isopropyl-5-methylphenoxy)acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?

A1: The aqueous solubility of this compound is primarily governed by its chemical structure, which includes a hydrophobic phenoxy ring with isopropyl and methyl substituents, and a hydrophilic carboxylic acid group. Key properties are summarized in the table below. The relatively low predicted pKa of approximately 3.23 indicates it is a weak acid.[1][2]

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid, the solubility of this compound is highly pH-dependent. At a pH below its pKa (~3.23), the carboxylic acid group is predominantly in its neutral, protonated form (-COOH), which is less soluble in water. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion (-COO⁻).[3][4][5] Therefore, increasing the pH of the aqueous solution will significantly increase the solubility of this compound.

Q3: I am observing precipitation when I try to dissolve the compound in a neutral buffer (e.g., PBS pH 7.4). Why is this happening?

A3: This is a common issue for acidic compounds. If you are preparing a stock solution in an organic solvent or an acidic buffer and then diluting it into a neutral or basic buffer, the pH of the final solution will be higher than the compound's pKa. This pH shift causes the compound to deprotonate and form its carboxylate salt, which is generally more soluble. However, if the concentration of the compound exceeds its solubility limit at that specific pH, precipitation will occur. It is also possible that you are observing the "common ion effect" if your buffer contains ions that can form a less soluble salt with the deprotonated acid.

Q4: How does temperature influence the solubility of this compound?

Q5: What is the expected aqueous solubility of this compound?

A5: Specific quantitative solubility data for this compound in aqueous solutions at various pH values is not widely published. However, we can estimate its behavior based on structurally similar compounds. For instance, phenoxyacetic acid has a solubility of about 12 g/L in water at room temperature.[8] Given the increased hydrophobicity from the isopropyl and methyl groups on the phenyl ring, this compound is expected to have a lower intrinsic solubility (the solubility of the neutral form) than phenoxyacetic acid. The solubility will, however, increase significantly at pH values above its pKa.

Data Presentation

PropertyValueSource
Chemical Formula C₁₂H₁₆O₃[1][2]
Molecular Weight 208.25 g/mol [1]
Predicted pKa 3.23 ± 0.10[1][2]
Appearance White to orange to green powder/crystal[2]
Solubility in Methanol Soluble[1]
Predicted XLogP3 3.2[9]

Troubleshooting Guides

Issue 1: Compound fails to dissolve in water or acidic buffer (pH < 4).

  • Possible Cause: The concentration you are trying to achieve exceeds the intrinsic solubility of the neutral form of the acid.

  • Troubleshooting Steps:

    • Increase the pH: Adjust the pH of the solution to be at least 2 units above the pKa (i.e., pH > 5.23) using a suitable base (e.g., NaOH, KOH). This will convert the acid to its more soluble salt form.

    • Gentle Heating: Warm the solution while stirring. For many carboxylic acids, solubility increases with temperature.[6][7]

    • Sonication: Use an ultrasonic bath to aid in the dissolution process.

    • Co-solvents: If your experimental design allows, consider adding a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) to increase solubility.

Issue 2: Precipitation occurs after dissolving the compound and adjusting the solution's pH.

  • Possible Cause 1: You have exceeded the solubility limit at the final pH.

  • Solution:

    • Dilute the solution to a lower concentration.

    • Re-evaluate the required concentration for your experiment.

  • Possible Cause 2: "Salting out" effect due to high concentrations of other salts in your buffer.

  • Solution:

    • Reduce the ionic strength of your buffer if possible.

    • Test the solubility in a simpler buffer system.

  • Possible Cause 3: The temperature of the solution has decreased, causing the compound to precipitate out.

  • Solution:

    • Maintain the temperature of the solution, especially if it was heated during dissolution.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: The compound may be precipitating out of the cell culture medium over time due to the pH and composition of the medium.

  • Troubleshooting Steps:

    • Verify Solubility in Media: Perform a solubility test of the compound directly in your cell culture medium at the intended concentration and incubation conditions.

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.

    • Use a Lower Concentration: If solubility is an issue, test a range of lower concentrations.

    • Consider a Formulation Strategy: For in vivo studies, formulation strategies such as using co-solvents, cyclodextrins, or lipid-based formulations may be necessary to improve bioavailability.

Experimental Protocols

Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[10]

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.

Mandatory Visualization

Caption: pH-dependent ionization and its effect on solubility.

experimental_workflow start Start: Excess Compound + Buffer equilibration Equilibration (Shake at constant T for 24-48h) start->equilibration settling Settling (Allow solids to sediment) equilibration->settling sampling Sampling & Filtration (Syringe + 0.45µm filter) settling->sampling quantification Quantification (e.g., HPLC-UV) sampling->quantification end End: Determine Solubility quantification->end

Caption: Workflow for experimental solubility determination.

troubleshooting_logic start Precipitation Observed check_ph What is the solution pH? start->check_ph check_conc Is concentration too high? check_ph->check_conc pH > pKa solution_ph Increase pH above pKa (e.g., pH > 5.5) check_ph->solution_ph pH < pKa check_temp Has temperature decreased? check_conc->check_temp No solution_conc Dilute the solution check_conc->solution_conc Yes solution_temp Maintain or increase temperature check_temp->solution_temp Yes solution_cosolvent Consider adding a co-solvent check_temp->solution_cosolvent No

Caption: Troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Recrystallization of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(2-Isopropyl-5-methylphenoxy)acetic acid by recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on the recrystallization of similar phenoxyacetic acid derivatives. Optimal conditions may vary depending on the purity of the starting material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system such as ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Solvent Selection: Based on solubility data of the closely related compound thymol, alcohols such as ethanol or methanol are recommended as a starting point for single-solvent recrystallization. A mixed solvent system, such as ethanol-water, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals on a watch glass or in a desiccator.

  • Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.

Data Presentation: Solvent Screening for Recrystallization

SolventSolubility of Thymol ( g/100g solvent) at 279.15 K (6°C)Solubility of Thymol ( g/100g solvent) at 313.15 K (40°C)Suitability as a Recrystallization Solvent
Methanol258.451541.3Potentially suitable as a single solvent.
Ethanol228.181202.7Potentially suitable as a single solvent.
1-Propanol196.35967.82Potentially suitable as a single solvent.
2-Propanol209.771031.5Potentially suitable as a single solvent.
1-Butanol162.11750.43Potentially suitable as a single solvent.
Acetonitrile321.121958.9Potentially suitable as a single solvent.
WaterVery LowSlightly SolubleSuitable as an anti-solvent in a mixed solvent system with a miscible organic solvent like ethanol.[1][3]
HexaneLow (Qualitative)Moderate (Qualitative)May be suitable, particularly for less polar impurities.

Troubleshooting Guide

Problem: The compound "oils out" instead of crystallizing.

  • Cause: The compound is coming out of solution at a temperature above its melting point. This can be due to a supersaturated solution or the presence of impurities that depress the melting point.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool more slowly.

    • If the problem persists, consider using a different solvent or a mixed solvent system.

Problem: No crystals form upon cooling.

  • Cause: The solution is not supersaturated, meaning too much solvent was added initially.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of the pure compound.

    • If the above methods fail, evaporate some of the solvent to increase the concentration and attempt to cool again.

Problem: Crystal formation is too rapid.

  • Cause: The solution is highly supersaturated, leading to the rapid formation of small, often impure crystals.

  • Solution:

    • Reheat the solution to redissolve the crystals.

    • Add a small amount of additional solvent.

    • Ensure a slower cooling rate by insulating the flask or allowing it to cool on the benchtop away from drafts.

Problem: The yield of purified crystals is low.

  • Cause:

    • Too much solvent was used, and a significant amount of the product remains in the mother liquor.

    • The crystals were washed with too much cold solvent.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • To recover more product from the mother liquor, evaporate some of the solvent and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

    • When washing crystals, use a minimal amount of ice-cold solvent.

    • To prevent premature crystallization during hot filtration, use a stemless funnel and keep the filtration apparatus hot.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallization?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also either not dissolve impurities at all or dissolve them very well even at low temperatures. The boiling point of the solvent should be below the melting point of the compound to be purified. Refer to the solvent screening table as a starting point and perform small-scale solubility tests with your crude material.

Q2: What is the purpose of using a mixed solvent system?

A2: A mixed solvent system is used when no single solvent has the ideal solubility characteristics. Typically, it consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The crude compound is dissolved in a minimum amount of the hot "good" in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy, indicating the saturation point has been reached. The solution is then cooled to induce crystallization.

Q3: Why is slow cooling important?

A3: Slow cooling allows for the formation of large, well-defined crystals. The crystallization process is an equilibrium, and slow cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, while impurities remain in the solution. Rapid cooling can trap impurities within the crystals.

Q4: Can I reuse the mother liquor?

A4: Yes, it is often possible to obtain a second crop of crystals by concentrating the mother liquor (the liquid remaining after the first filtration). However, the purity of the second crop is generally lower than the first.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe outcome cool->observe crystals_ok Pure crystals form observe->crystals_ok Success no_crystals No crystals form observe->no_crystals Problem oiling_out Compound oils out observe->oiling_out Problem low_yield Low yield observe->low_yield Problem end End crystals_ok->end troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Evaporate solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly oiling_out->troubleshoot_oiling troubleshoot_yield Troubleshoot: - Concentrate mother liquor - Use less wash solvent low_yield->troubleshoot_yield troubleshoot_no_crystals->cool troubleshoot_oiling->cool troubleshoot_yield->end

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Phenoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetic acid and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of phenoxyacetic acid, primarily via the Williamson ether synthesis, which is the most common synthetic route.

Problem 1: Low Yield of Phenoxyacetic Acid

Possible Cause Suggested Solution
Incomplete reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). An extended reaction time may be necessary for complete conversion.[1] - Reaction Temperature: The reaction may require heating to proceed at an optimal rate. A typical temperature range is 90-100°C.[2] However, excessively high temperatures can promote side reactions.
Side reactions - Hydrolysis of Chloroacetic Acid: Under strongly alkaline conditions and prolonged heating, chloroacetic acid can hydrolyze to glycolic acid, reducing the amount of alkylating agent available.[2][3] Consider adding the sodium salt of chloroacetic acid instead of neutralizing it in the reaction mixture to minimize this. - C-Alkylation of Phenoxide: The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring (C-alkylation) in addition to the desired oxygen alkylation (O-alkylation). The use of polar aprotic solvents like DMF or DMSO can favor O-alkylation.[4]
Loss of product during workup - Precipitation: Ensure the pH of the solution is sufficiently acidic (pH 1-2) during the precipitation of phenoxyacetic acid. Incomplete acidification will result in the product remaining dissolved as its carboxylate salt.[5] - Extraction: If performing a liquid-liquid extraction, ensure the correct number of extractions is performed to quantitatively transfer the product to the organic phase.

Problem 2: Impure Product (Off-color, Low Melting Point)

Possible Cause Suggested Solution
Presence of unreacted phenol Unreacted phenol is a common impurity that can lead to a brownish discoloration and a depressed melting point of the final product.[6] - Purification: Wash the crude product with a solvent in which phenoxyacetic acid is sparingly soluble but phenol is soluble. Recrystallization from hot water is a common and effective method for purification.[7]
Presence of C-alkylated byproducts C-alkylated isomers of phenoxyacetic acid can be difficult to separate from the desired O-alkylated product due to similar physical properties. - Chromatography: If recrystallization is ineffective, column chromatography may be necessary to separate the isomers. - Reaction Control: To minimize the formation of C-alkylated products, use a polar aprotic solvent and carefully control the reaction temperature.
Presence of poly-alkylated products In some cases, di- or even tri-alkylation of the phenol can occur, leading to complex mixtures. - Stoichiometry: Use a controlled stoichiometry of the alkylating agent to minimize over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in phenoxyacetic acid synthesis via Williamson ether synthesis?

A1: The primary side reactions are:

  • C-alkylation: The phenoxide ion can be alkylated on the aromatic ring, leading to the formation of (carboxymethyl)phenols. This is more prevalent in protic solvents.[4]

  • Hydrolysis of the alkylating agent: Chloroacetic acid or its sodium salt can be hydrolyzed to glycolic acid under the basic reaction conditions, especially at elevated temperatures.[2][3]

  • Elimination reactions: While less common with primary halides like chloroacetate, elimination can compete with substitution under certain conditions, though it's more of a concern with secondary or tertiary alkyl halides.

Q2: How can I favor O-alkylation over C-alkylation of the phenoxide ion?

A2: The choice of solvent plays a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to favor O-alkylation.[4] Protic solvents, like water or alcohols, can solvate the oxygen atom of the phenoxide, making it less available for nucleophilic attack and thus increasing the likelihood of C-alkylation.

Q3: My final product is a brownish powder, not the expected white solid. What is the likely impurity and how can I remove it?

A3: A brownish color in the crude phenoxyacetic acid product often indicates the presence of unreacted phenol.[6] Phenol is prone to oxidation, which can lead to colored impurities. The most effective way to remove this is through recrystallization. Phenoxyacetic acid can be recrystallized from hot water, in which it has limited solubility when cold but is more soluble when hot. Phenol, being more soluble in water, will remain in the mother liquor upon cooling.

Q4: I am having trouble getting my phenoxyacetic acid to crystallize out of solution during the workup. What should I do?

A4: If crystallization is not occurring, consider the following:

  • Insufficient Acidification: Ensure the pH of the solution is acidic enough (pH 1-2) to fully protonate the phenoxyacetate salt to the less soluble phenoxyacetic acid.[5]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to provide a nucleation site for crystal growth.

  • Seeding: Add a small crystal of pure phenoxyacetic acid to induce crystallization.

  • Concentration: If the solution is too dilute, you may need to remove some of the solvent by evaporation to increase the concentration of the product.

Q5: What is a typical yield for the synthesis of phenoxyacetic acid?

A5: Laboratory-scale syntheses of phenoxyacetic acid using the Williamson ether synthesis typically report yields in the range of 50-95%.[8] Industrial processes can achieve near-quantitative conversion. A yield of 75% is a commonly cited example in literature for a lab-scale preparation.[5]

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of Phenoxyacetic Acid

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available reagents.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (optional, can be used as a co-solvent)

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol in an aqueous solution of sodium hydroxide. The reaction is exothermic. Stir the mixture until the phenol has completely dissolved to form sodium phenoxide.

  • Preparation of Sodium Chloroacetate: In a separate beaker, dissolve chloroacetic acid in water and carefully neutralize it with a sodium hydroxide solution. This step should be done with cooling as it is also exothermic.

  • Reaction: Add the sodium chloroacetate solution to the sodium phenoxide solution. Heat the reaction mixture to reflux (approximately 100-110°C) for 1-2 hours.[5] Monitor the reaction progress by TLC.

  • Workup and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to the reaction mixture with stirring until the pH is acidic (pH 1-2). Phenoxyacetic acid will precipitate out as a white solid.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from hot water.[7]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Phenoxyacetic Acid Synthesis

troubleshooting_low_yield start Low Yield of Phenoxyacetic Acid check_reaction Check for Complete Reaction (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_reactions Investigate Side Reactions check_reaction->side_reactions Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Reaction Temperature incomplete->increase_temp hydrolysis Hydrolysis of Chloroacetic Acid side_reactions->hydrolysis Suspected c_alkylation C-Alkylation of Phenoxide side_reactions->c_alkylation Suspected workup_loss Check for Product Loss During Workup side_reactions->workup_loss No Obvious Side Products use_salt Use Sodium Chloroacetate Directly hydrolysis->use_salt change_solvent Use Polar Aprotic Solvent (DMF, DMSO) c_alkylation->change_solvent acidification Incomplete Acidification workup_loss->acidification Precipitation Issue extraction Inefficient Extraction workup_loss->extraction Extraction Issue check_ph Ensure pH 1-2 for Precipitation acidification->check_ph optimize_extraction Optimize Extraction Procedure extraction->optimize_extraction

Caption: A flowchart outlining the logical steps to troubleshoot a low yield in the synthesis of phenoxyacetic acid.

Signaling Pathway: O- vs. C-Alkylation of Phenoxide

o_vs_c_alkylation cluster_reactants Reactants cluster_products Products phenoxide Phenoxide Ion o_alkylation Phenoxyacetic Acid (O-Alkylation - Desired) phenoxide->o_alkylation O-attack (Favored in polar aprotic solvents) c_alkylation (Carboxymethyl)phenol (C-Alkylation - Side Product) phenoxide->c_alkylation C-attack (Favored in polar protic solvents) chloroacetate Chloroacetate chloroacetate->o_alkylation chloroacetate->c_alkylation

Caption: A diagram illustrating the competing O-alkylation and C-alkylation pathways for the phenoxide ion.

References

Technical Support Center: Synthesis of 2-(2-Isopropyl-5-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Isopropyl-5-methylphenoxy)acetic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of thymol: The base used may be too weak or used in insufficient quantity to fully deprotonate the starting phenol. 2. Reaction temperature is too low: The SN2 reaction may be too slow at lower temperatures. 3. Reaction time is too short: The reaction may not have proceeded to completion. 4. Poor quality of reagents: Degradation of starting materials or reagents can inhibit the reaction.1. Use a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in at least a 1:1 molar ratio with thymol. 2. Increase the reaction temperature, typically to a gentle reflux.[1] 3. Extend the reaction time and monitor progress using Thin-Layer Chromatography (TLC). 4. Ensure all reagents are pure and anhydrous, if necessary.
Presence of a Significant Amount of Unreacted Thymol 1. Insufficient chloroacetic acid: The molar ratio of the alkylating agent to the phenoxide may be too low. 2. Side reactions consuming the alkylating agent: Elimination reactions can compete with the desired substitution.1. Use a slight excess of chloroacetic acid or its salt (e.g., 1.1 to 1.5 equivalents). 2. Maintain a moderate reaction temperature, as higher temperatures can favor elimination.
Formation of Side Products (Visible on TLC/NMR) 1. C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring, not just the oxygen.[1] 2. Elimination reaction of chloroacetic acid: This is less likely with a primary halide but can be influenced by the base and solvent.1. Use a polar aprotic solvent like DMF or DMSO, which can favor O-alkylation. 2. Control the temperature carefully; avoid excessive heat.
Difficulty in Isolating the Product 1. Incomplete precipitation: The pH of the solution may not be acidic enough to fully protonate the carboxylate. 2. Emulsion formation during extraction: This can make phase separation difficult.1. Acidify the reaction mixture to a pH of 1-2 with a strong acid like HCl to ensure complete precipitation of the carboxylic acid product.[1] 2. To break up emulsions during workup, add a small amount of brine (saturated NaCl solution).
Product is Oily or Fails to Crystallize 1. Presence of impurities: Unreacted starting materials or side products can interfere with crystallization. 2. Residual solvent: Incomplete removal of the extraction solvent.1. Purify the crude product by recrystallization from a suitable solvent, such as hot water or a water/ethanol mixture. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved via the Williamson ether synthesis, which proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] In this reaction, the hydroxyl group of thymol (2-isopropyl-5-methylphenol) is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetic acid (or its salt), displacing the chloride leaving group to form the ether linkage.

Q2: How do I choose the right base for this reaction?

A2: Since phenols are more acidic than aliphatic alcohols, a moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is sufficient to deprotonate thymol to its corresponding phenoxide.[1][4] The use of a very strong base like sodium hydride (NaH) is also possible but may not be necessary and requires anhydrous conditions.

Q3: What is the optimal solvent for this synthesis?

A3: The choice of solvent can influence the reaction rate and selectivity.

  • Water: Often used with NaOH or KOH, creating a simple and green reaction medium.[1]

  • Polar aprotic solvents (e.g., DMF, DMSO): These solvents can accelerate SN2 reactions and may be a good choice if higher yields are desired, though they are more difficult to remove during workup.

  • Alcohols (e.g., ethanol): Can be used, but it's important that the alcohol corresponds to the alkoxide base if one is used to avoid trans-etherification side products. Using the parent alcohol of the alkoxide is a common practice.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction. A spot of the reaction mixture can be compared to spots of the starting materials (thymol and chloroacetic acid). The reaction is complete when the thymol spot has disappeared and a new, more polar spot for the product is prominent.

Q5: What are the expected spectroscopic characteristics of the final product?

A5: The structure of this compound can be confirmed by various spectroscopic methods. For example, in the 1H NMR spectrum, you would expect to see characteristic signals for the aromatic protons, the isopropyl group, the methyl group, and the methylene protons of the acetic acid moiety, as well as a signal for the carboxylic acid proton.[5]

Data Presentation

Table 1: Optimization of Reaction Conditions - A Comparative Summary
Parameter Condition A (Aqueous) Condition B (Aprotic) Condition C (Phase Transfer) Rationale for Optimization
Base NaOH or KOHNaH or K₂CO₃KOHStronger bases can improve deprotonation. K₂CO₃ is a milder, solid base.
Solvent WaterDMF or AcetonitrileToluene/WaterSolvent choice affects reaction rate and potential side reactions.
Alkylating Agent Chloroacetic Acid or Sodium ChloroacetateChloroacetic AcidChloroacetic AcidThe salt form can be used in aqueous media.
Temperature 90-100 °C (Reflux)Room Temperature to 80 °CRefluxHigher temperatures increase reaction rate but may promote side reactions.
Catalyst NoneNoneTetrabutylammonium salt (e.g., TBAB)A phase-transfer catalyst is needed for the biphasic system.
Typical Yield Moderate to GoodGood to ExcellentGood to ExcellentYields can be optimized by careful selection of conditions.

Experimental Protocols

Detailed Methodology for Synthesis in Aqueous Medium
  • Preparation of Sodium Thymoxide: In a round-bottom flask, dissolve 10.0 g of thymol in 50 mL of 10% aqueous sodium hydroxide solution. Stir the mixture until the thymol is completely dissolved.

  • Reaction: To the sodium thymoxide solution, add a solution of 1.1 equivalents of chloroacetic acid that has been neutralized with sodium carbonate in 20 mL of water.

  • Heating: Heat the reaction mixture to reflux (approximately 100 °C) for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to a pH of 1-2 by slowly adding 6M hydrochloric acid. This will precipitate the crude this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification:

    • Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain the pure product.

    • Dry the purified crystals under vacuum.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve_thymol Dissolve Thymol in aq. NaOH start->dissolve_thymol add_chloroacetic Add Neutralized Chloroacetic Acid dissolve_thymol->add_chloroacetic reflux Heat to Reflux (1-2 hours) add_chloroacetic->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc monitor_tlc->reflux Incomplete cool_down Cool to Room Temperature monitor_tlc->cool_down Reaction Complete acidify Acidify with HCl to pH 1-2 cool_down->acidify precipitate Precipitate Product acidify->precipitate filter_wash Vacuum Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Hot Water/Ethanol filter_wash->recrystallize dry Dry Under Vacuum recrystallize->dry end Pure Product dry->end

Caption: A typical experimental workflow for the synthesis of this compound.

Reaction Pathways: Main Reaction vs. Side Reactions

reaction_pathways cluster_reactants Reactants cluster_products Potential Products thymoxide Thymoxide Ion main_product Desired Product (O-Alkylation) thymoxide->main_product SN2 Attack on Oxygen side_product Side Product (C-Alkylation) thymoxide->side_product Electrophilic Attack on Ring chloroacetate Chloroacetate

References

stability and degradation of 2-(2-Isopropyl-5-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Isopropyl-5-methylphenoxy)acetic acid (also known as Thymoxyacetic Acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for a phenoxyacetic acid derivative like this compound?

A1: Based on its chemical structure, this compound is potentially susceptible to several degradation pathways:

  • Hydrolysis: The ether linkage between the phenoxy group and the acetic acid moiety can be susceptible to cleavage under acidic or basic conditions, which would yield thymol and glycolic acid.

  • Oxidation: The aromatic ring and the isopropyl group are potential sites for oxidation. This can lead to the formation of hydroxylated derivatives, quinones, or cleavage of the aromatic ring.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic cleavage of the ether bond or modifications to the aromatic ring.[2][3]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the acetic acid side chain or cleavage of the ether linkage may occur.

Q2: I am observing unexpected peaks in my chromatogram during stability testing. What could be the cause?

A2: Unexpected peaks in your chromatogram are likely degradation products. To identify the cause, consider the following:

  • Review your experimental conditions: Have the samples been exposed to extreme pH, high temperatures, light, or oxidizing agents?

  • Analyze a control sample: Compare the chromatogram of your stressed sample to a freshly prepared, unstressed sample to confirm that the new peaks are indeed degradants.

  • Consider excipient interference: If you are working with a formulation, excipients may degrade or interact with the active pharmaceutical ingredient (API). Analyze a placebo sample under the same stress conditions.

  • Peak purity analysis: Use a photodiode array (PDA) detector to assess the peak purity of your main compound. Co-elution of a degradant can lead to inaccurate quantification.

Q3: How can I prevent the degradation of this compound during storage and handling?

A3: To minimize degradation, the following precautions are recommended:

  • Storage Conditions: Store the compound in a cool, dark, and dry place.[4] Protect from light by using amber-colored vials or by wrapping containers in aluminum foil.

  • pH Control: For solutions, maintain a neutral pH if possible, as the compound may be susceptible to acid and base hydrolysis. Use appropriate buffers to stabilize the pH.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Avoid High Temperatures: Do not expose the compound to excessive heat during experimental procedures unless required for a specific stress study.

Troubleshooting Guides

Issue 1: Significant degradation observed under acidic or basic conditions.
  • Symptom: A significant decrease in the peak area of the parent compound and the appearance of one or more new peaks in the chromatogram after incubation in acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solutions.

  • Possible Cause: Hydrolysis of the ether linkage.

  • Troubleshooting Steps:

    • Confirm Degradant Identity: If possible, use LC-MS/MS to identify the mass of the degradation products. The expected masses would correspond to thymol and glycolic acid.

    • Kinetic Studies: Perform the hydrolysis experiment at different time points and temperatures to understand the rate of degradation.

    • pH Profile: Investigate the stability of the compound across a range of pH values to determine the pH of maximum stability.

    • Formulation Adjustment: If developing a liquid formulation, select buffering agents that maintain the pH in the most stable range.

Issue 2: Degradation is observed in samples exposed to ambient light.
  • Symptom: Appearance of new chromatographic peaks and a decrease in the parent compound concentration in samples left on the lab bench compared to those stored in the dark.

  • Possible Cause: Photodegradation.

  • Troubleshooting Steps:

    • Controlled Photostability Study: Conduct a formal photostability study according to ICH Q1B guidelines.[5] Expose the compound in solid and solution form to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Protective Packaging: Evaluate the effectiveness of different types of light-protective packaging, such as amber glass vials and opaque containers.

    • Characterize Photodegradants: Use techniques like UPLC-MS and NMR to identify the structure of the photolytic degradation products.[2][6]

Issue 3: No significant degradation is observed under any stress condition.
  • Symptom: The purity of the compound remains high (>99%) even after subjecting it to harsh stress conditions (e.g., high acid/base concentration, high temperature, strong oxidizing agent).

  • Possible Cause: The compound is highly stable, or the stress conditions were not stringent enough.

  • Troubleshooting Steps:

    • Increase Stress Severity: Gradually increase the severity of the stress conditions. For example, use higher concentrations of acid/base, increase the temperature, or extend the duration of exposure. The goal is to achieve a degradation of 5-20%.[5]

    • Alternative Oxidizing Agent: If hydrogen peroxide does not cause significant oxidation, consider using a different oxidizing agent, such as a free radical initiator like azobisisobutyronitrile (AIBN).[5]

    • Verify Analytical Method: Ensure that your analytical method is capable of separating the parent compound from potential degradation products. A co-elution might be masking the degradation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[4] A general approach involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[4][5]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature to 60°CUp to 7 days
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature to 60°CUp to 7 days
Oxidation 3% to 30% H₂O₂Room TemperatureUp to 7 days
Thermal Degradation Dry Heat60°C to 80°CUp to 14 days
Photodegradation ICH Q1B compliant light sourceAmbientAs per ICH Q1B

Note: The exact conditions should be adjusted based on the observed stability of this compound to achieve 5-20% degradation.[5]

Protocol for a Typical Forced Degradation Experiment (e.g., Acid Hydrolysis)
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Application:

    • For the stressed sample, mix a portion of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • For the control sample, mix a portion of the stock solution with an equal volume of purified water.

  • Incubation: Store both the stressed and control samples at 60°C for 24 hours (or an appropriate duration to achieve target degradation).

  • Neutralization: After incubation, cool the samples to room temperature and neutralize the stressed sample with an appropriate amount of 0.1 M NaOH.

  • Analysis: Dilute both samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC or UPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (3% H2O2, RT) prep->oxid Expose to Stress therm Thermal (80°C, Dry Heat) prep->therm Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress analysis HPLC / UPLC-MS Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxid->analysis Analyze Samples therm->analysis Analyze Samples photo->analysis Analyze Samples characterization Characterize Degradants (MS, NMR) analysis->characterization

Caption: Forced degradation experimental workflow.

troubleshooting_logic cluster_investigation Initial Investigation cluster_identification Degradant Identification cluster_conclusion Conclusion start Unexpected Peak Observed in Chromatogram check_conditions Review Experimental Conditions (pH, T, Light) start->check_conditions run_control Analyze Unstressed Control Sample check_conditions->run_control check_placebo Analyze Placebo (if applicable) run_control->check_placebo is_degradant Is the peak a degradant? check_placebo->is_degradant lcms LC-MS Analysis for Mass Identification is_degradant->lcms Yes not_degradant Peak is from another source (e.g., impurity, excipient) is_degradant->not_degradant No nmr NMR for Structural Elucidation lcms->nmr pathway Propose Degradation Pathway nmr->pathway

Caption: Troubleshooting logic for unexpected peaks.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound thymol Thymol parent->thymol Ether Cleavage glycolic Glycolic Acid parent->glycolic Ether Cleavage hydroxylated Hydroxylated Derivatives parent->hydroxylated Ring/Side-chain Oxidation photocleavage Ether Bond Cleavage Products parent->photocleavage UV Exposure ring_modification Ring Modified Products parent->ring_modification UV Exposure quinones Quinone-type Products hydroxylated->quinones

Caption: Potential degradation pathways.

References

troubleshooting unexpected results in 2-(2-Isopropyl-5-methylphenoxy)acetic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Isopropyl-5-methylphenoxy)acetic acid (also known as thymoxyacetic acid).

I. Synthesis and Purification Troubleshooting

Experiments involving the synthesis and purification of this compound, typically via the Williamson ether synthesis, can present challenges. This section addresses common issues and their solutions.

Frequently Asked Questions (FAQs): Synthesis

Q1: My synthesis of this compound resulted in a very low yield. What are the likely causes?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors:

  • Incomplete Deprotonation: The initial step of deprotonating thymol to its phenoxide is crucial. If the base used is not strong enough or is used in insufficient amounts, the reaction will not proceed to completion.

  • Side Reactions: The most common side reaction is the elimination of the alkylating agent (e.g., chloroacetic acid derivative) to form an alkene, which is favored by high temperatures and sterically hindered reagents.

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reaction. Williamson ether synthesis can require several hours of reflux to achieve a good yield.

  • Reagent Purity: Impurities in the starting materials (thymol, chloroacetic acid, or solvent) can interfere with the reaction.

Q2: I am observing unexpected peaks in the NMR spectrum of my crude product. What could these impurities be?

A2: Besides unreacted starting materials, two common byproducts of the Williamson ether synthesis can lead to unexpected NMR signals:

  • Alkene from Elimination: As mentioned above, an elimination side reaction can occur.

  • C-Alkylation Product: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired product) or at a carbon on the aromatic ring (C-alkylation, undesired byproduct).[1]

Troubleshooting Guide: Synthesis
Problem Potential Cause Recommended Solution
Low Yield Incomplete deprotonation of thymol.Use a strong base like sodium hydride (NaH) in an appropriate aprotic solvent (e.g., THF, DMF). Ensure the base is added in at least a stoichiometric amount.
E2 elimination side reaction.Maintain a controlled reaction temperature. Lower temperatures generally favor the SN2 reaction over E2. Use a primary alkyl halide (e.g., ethyl bromoacetate followed by hydrolysis) if possible.[2]
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is refluxed for an adequate duration, which can be several hours.
Presence of Impurities Unreacted thymol.Ensure complete deprotonation and sufficient reaction time. The unreacted phenol can be removed by a basic wash during workup.
C-alkylation byproduct.Use of polar aprotic solvents like DMF or DMSO can favor O-alkylation.[3] Purification by column chromatography or recrystallization may be necessary to separate the isomers.
Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the Williamson ether synthesis.

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thymol (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or THF). Add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0°C. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Dissolve ethyl bromoacetate (1.2 equivalents) in the reaction solvent and add it dropwise to the flask. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, quench the reaction by slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature overnight.

  • Acidification and Isolation: Remove the ethanol under reduced pressure. Acidify the aqueous residue with cold 1M HCl until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry.

Data Presentation: Synthesis
Parameter Typical Value
Yield (Crude) 60-80%
Yield (After Recrystallization) 50-70%
Purity (by HPLC) >95%

II. Purification Troubleshooting

Recrystallization is a common method for purifying the final product.

Frequently Asked Questions (FAQs): Purification

Q1: I am having trouble getting my this compound to crystallize. What should I do?

A1: Difficulty in crystallization can be due to several factors:

  • Solvent Choice: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Supersaturation: The solution may not be sufficiently concentrated for crystals to form upon cooling.

  • Presence of Impurities: Oily impurities can sometimes inhibit crystallization.

Q2: My recrystallized product is still not pure. What are my options?

A2: If a single recrystallization does not yield a product of sufficient purity, consider the following:

  • Second Recrystallization: A second recrystallization from a different solvent system may be effective.

  • Column Chromatography: For difficult-to-remove impurities, purification by column chromatography on silica gel may be necessary.

Troubleshooting Guide: Purification
Problem Potential Cause Recommended Solution
Failure to Crystallize Inappropriate solvent.Perform small-scale solubility tests with a variety of solvents (e.g., ethanol/water, hexane/ethyl acetate, toluene) to find a suitable system.[4]
Solution is not saturated.Evaporate some of the solvent to increase the concentration of the product.
Oiling out instead of crystallizing.Try a solvent system with a lower boiling point. Oiling out can occur when the melting point of the solid is lower than the boiling point of the solvent.
Low Recovery Too much solvent used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Crystals washed with warm solvent.Wash the collected crystals with a small amount of ice-cold solvent.

III. Biological Assay Troubleshooting

Unexpected results in biological assays, such as those measuring PPARα activation, are common.

Frequently Asked Questions (FAQs): Biological Assays

Q1: I am not seeing any activity with my compound in a PPARα reporter gene assay. What could be the issue?

A1: A lack of activity could be due to several reasons:

  • Compound Solubility: this compound has limited aqueous solubility. If it precipitates in the assay medium, the effective concentration will be much lower than intended.

  • Cell Health: The cells used in the assay must be healthy and in the logarithmic growth phase for a robust response.

  • Transfection Efficiency: In reporter gene assays, low transfection efficiency of the PPARα and reporter plasmids will result in a weak signal.[5]

  • Reagent Quality: Ensure that all reagents, especially the luciferase substrate, are fresh and have been stored correctly.[6]

Q2: The results of my PPARα activation assay are highly variable between experiments. What can I do to improve consistency?

A2: High variability can be frustrating. Here are some common sources and solutions:

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant error.

  • Cell Seeding Density: Variations in the number of cells seeded per well can lead to different responses.

  • Serum Batch Variation: Different lots of fetal bovine serum (FBS) can have varying levels of endogenous PPAR ligands, affecting the baseline and response.[6]

  • Incubation Times: Ensure that all incubation times are consistent between experiments.

Troubleshooting Guide: Biological Assays
Problem Potential Cause Recommended Solution
Low or No Signal Compound precipitation.Prepare stock solutions in DMSO. When diluting into aqueous assay media, ensure the final DMSO concentration is low (typically <0.5%) and vortex thoroughly. Visually inspect for precipitation.[6]
Low receptor expression.Confirm the expression of PPARα in your cell line using qPCR or Western blotting.
Weak promoter in reporter construct.If possible, use a reporter construct with a stronger promoter.[6]
High Background Signal Contamination of reagents or cells.Use fresh, sterile reagents and screen cell cultures for mycoplasma contamination.
Autofluorescence of compound.Run a control with the compound in the absence of cells to check for autofluorescence.
High Variability Inconsistent cell numbers.Use a cell counter to ensure accurate and consistent cell seeding.
Edge effects in microplates.Avoid using the outer wells of the microplate, or fill them with media without cells to maintain humidity.
Reagent instability.Prepare fresh working solutions of reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[7]
Experimental Protocol: PPARα Luciferase Reporter Gene Assay

This is a general protocol for a cell-based PPARα activation assay.

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T or HepG2) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE). A Renilla luciferase vector can be co-transfected for normalization.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a reference agonist (e.g., GW7647). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in activity relative to the vehicle control and determine the EC50 value.

Data Presentation: Biological Activity
Parameter Reference PPARα Agonist (GW7647) This compound (Expected Range)
EC50 ~10 nM0.1 - 10 µM[8]

Note: The EC50 value for this compound can vary depending on the specific cell line and assay conditions.

IV. Visualizations

Signaling Pathway

PPARalpha_Signaling_Pathway ligand 2-(2-Isopropyl-5- methylphenoxy)acetic acid PPARa PPARα ligand->PPARa Binds and activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Initiates transcription of MetabolicEffects Metabolic Effects (e.g., Fatty Acid Oxidation) TargetGenes->MetabolicEffects Leads to

PPARα Signaling Pathway Activation
Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assay Synthesis Williamson Ether Synthesis Purification Recrystallization Synthesis->Purification Characterization NMR, HPLC, MS Purification->Characterization Treatment Compound Treatment Characterization->Treatment Pure Compound CellCulture Cell Culture & Transfection CellCulture->Treatment LuciferaseAssay Luciferase Assay Treatment->LuciferaseAssay DataAnalysis Data Analysis (EC50) LuciferaseAssay->DataAnalysis

Experimental Workflow Overview
Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Result? SynthesisIssue Synthesis or Purification Issue? Start->SynthesisIssue AssayIssue Biological Assay Issue? Start->AssayIssue CheckYield Low Yield? SynthesisIssue->CheckYield Yes CheckPurity Impure Product? SynthesisIssue->CheckPurity No CheckSignal Low/High Signal? AssayIssue->CheckSignal Yes CheckVariability High Variability? AssayIssue->CheckVariability No

Troubleshooting Decision Tree

References

Technical Support Center: Purification of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-(2-Isopropyl-5-methylphenoxy)acetic acid (also known as Thymoxyacetic Acid).

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Given that the most common synthesis route is the Williamson ether synthesis from thymol (2-isopropyl-5-methylphenol) and chloroacetic acid, the primary impurities are likely to be:

  • Unreacted starting materials: Thymol and chloroacetic acid.

  • Side-products: C-alkylated thymol, where the acetic acid moiety attaches to the benzene ring instead of the phenolic oxygen.

  • Residual base: If a base like sodium hydroxide or potassium hydroxide is used in the synthesis, it may remain in the crude product.

Q2: How can I get a preliminary assessment of my crude product's purity?

A2: A simple and effective way to assess purity is by measuring the melting point of your crude product. A broad melting point range that is lower than the literature value for the pure compound (typically around 136-137°C) suggests the presence of impurities. Thin-Layer Chromatography (TLC) can also be used to visualize the number of components in your crude mixture.

Q3: Which purification method is most suitable for my crude product?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most straightforward and effective method for removing small amounts of impurities, especially if the product is a solid.

  • Liquid-Liquid Extraction: This is useful for removing acidic or basic impurities and for an initial workup of the reaction mixture.

  • Column Chromatography: This technique is best for separating compounds with similar polarities and for achieving very high purity, though it can be more time-consuming and require more solvent.

Troubleshooting Guides

Issue 1: Low yield after recrystallization.
  • Question: I am losing a significant amount of my product during recrystallization. What could be the cause?

  • Answer:

    • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a lower yield upon cooling as more of the product will remain in the solution. Use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

    • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient time (e.g., 30 minutes) to maximize crystal formation.

    • Washing crystals with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize the dissolution of the purified product.

Issue 2: The product does not crystallize out of the solution.
  • Question: My product remains dissolved even after cooling the recrystallization solvent. What should I do?

  • Answer:

    • Solution is too dilute: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your product and then attempt to cool it again.

    • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. Seeding the solution with a tiny crystal of the pure product, if available, can also initiate crystallization.

    • Incorrect solvent: The chosen solvent may be too good a solvent for your compound at all temperatures. You may need to perform solubility tests to find a more suitable solvent or a two-solvent system.

Issue 3: Incomplete separation during liquid-liquid extraction.
  • Question: I am not getting a clean separation of my product using liquid-liquid extraction. What could be wrong?

  • Answer:

    • Incorrect pH: Ensure the pH of the aqueous layer is appropriate for the extraction. To extract the acidic product into an organic layer, the aqueous layer should be acidified (e.g., with HCl) to a pH well below the pKa of the carboxylic acid (pKa is predicted to be around 3.23). To remove unreacted thymol, the aqueous layer should be made basic (e.g., with NaOH) to deprotonate the phenol, making it water-soluble.

    • Insufficient mixing: Ensure thorough mixing of the two phases to allow for efficient transfer of the solute from one layer to the other.

    • Emulsion formation: If an emulsion forms, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

Experimental Protocols

Protocol 1: Recrystallization from Hot Water

This protocol is suitable for purifying the crude product when impurities are present in smaller quantities.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, start by adding 15-20 mL of deionized water.

  • Heating: Heat the mixture on a hot plate with stirring. Bring the solution to a boil. Add small portions of hot water until the solid just dissolves. Avoid adding a large excess of water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them, followed by drying in a desiccator or a vacuum oven at a low temperature.

ParameterValue
Solvent Deionized Water
Approximate Solvent Ratio 15-20 mL per 1 g of crude product
Dissolution Temperature Boiling point of water (100°C)
Cooling Protocol Slow cooling to room temperature, then ice bath
Expected Yield 80-90% (dependent on initial purity)
Expected Melting Point 136-137°C
Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is useful for an initial workup to remove acidic and phenolic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Base Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution. This will extract the acidic product into the aqueous layer as its sodium salt, leaving neutral impurities and unreacted thymol in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly acidify with 6M HCl until the solution is acidic (test with litmus paper). The purified this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold water and dry it thoroughly.

Protocol 3: Column Chromatography

This method is for achieving high purity, especially when dealing with impurities of similar polarity to the product.

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase for separating phenolic acids is a gradient of hexane and ethyl acetate, with a small amount of acetic acid to improve peak shape and prevent tailing. For example, start with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

ParameterRecommended Value/Range
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Example) Hexane:Ethyl Acetate gradient (e.g., from 95:5 to 80:20) with 0.1-1% Acetic Acid
Monitoring Technique Thin-Layer Chromatography (TLC)

Visualizations

PurificationWorkflow Crude Crude 2-(2-Isopropyl-5-methyl- phenoxy)acetic acid Dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) Crude->Dissolve Extraction Liquid-Liquid Extraction (wash with NaHCO3 soln) Dissolve->Extraction AqueousLayer Aqueous Layer (Product as salt) Extraction->AqueousLayer Product OrganicLayer Organic Layer (Thymol & Neutral Impurities) Extraction->OrganicLayer Impurities Acidify Acidify Aqueous Layer (with HCl) AqueousLayer->Acidify Precipitate Precipitated Product Acidify->Precipitate FilterDry Filter and Dry Precipitate->FilterDry Recrystallize Recrystallization (from Hot Water) FilterDry->Recrystallize PureProduct Pure Product Recrystallize->PureProduct

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree Start Purification Issue Problem What is the main problem? Start->Problem LowYield Low Yield Problem->LowYield NoCrystals No Crystals Form Problem->NoCrystals Impure Product is still Impure Problem->Impure TooMuchSolvent Used too much solvent? LowYield->TooMuchSolvent Supersaturated Supersaturated? NoCrystals->Supersaturated IncompleteExtraction Incomplete Extraction? Impure->IncompleteExtraction CoolFast Cooled too quickly? TooMuchSolvent->CoolFast No Evaporate Evaporate some solvent TooMuchSolvent->Evaporate Yes SlowCool Allow for slow cooling CoolFast->SlowCool Yes WrongSolvent Incorrect solvent? Supersaturated->WrongSolvent No ScratchSeed Scratch flask or seed Supersaturated->ScratchSeed Yes SolventScreen Perform solvent screening WrongSolvent->SolventScreen Yes ColumnChrom Consider Column Chromatography IncompleteExtraction->ColumnChrom No CheckpH Check pH during extraction IncompleteExtraction->CheckpH Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Navigating the Scale-Up of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and frequently asked questions (FAQs) encountered during the synthesis of 2-(2-Isopropyl-5-methylphenoxy)acetic acid, with a special focus on challenges that arise during scale-up from laboratory to pilot or industrial production.

Troubleshooting Guides

Scaling up the synthesis of this compound, commonly achieved via the Williamson ether synthesis, presents a unique set of challenges. The following guides address specific issues with potential causes and recommended solutions, comparing laboratory and pilot/industrial scale considerations.

Issue 1: Low or Inconsistent Product Yield

A common hurdle in chemical synthesis is achieving a satisfactory and reproducible yield. As reaction volumes increase, factors that were negligible at a smaller scale can become significant.

Potential CauseLaboratory Scale (Grams)Pilot/Industrial Scale (Kilograms)Recommended Solutions
Incomplete Deprotonation of Thymol Inefficient stirring or insufficient base may leave unreacted thymol.Inadequate mixing in large reactors can create "dead zones" with poor base distribution.- Optimize Base: Use a slight excess of a strong base like sodium hydroxide or potassium hydroxide. For challenging reactions, consider stronger bases like sodium hydride (with appropriate safety precautions). - Improve Mixing: At a lab scale, ensure vigorous magnetic or overhead stirring. At a larger scale, select appropriate impeller designs and agitation speeds to ensure homogeneity.[1]
Side Reactions (E2 Elimination) More prevalent with secondary or tertiary alkyl halides, though less likely with chloroacetic acid.Higher reaction temperatures required for larger volumes can favor elimination.- Alkylating Agent: Use a primary alkyl halide like chloroacetic acid or its esters. - Temperature Control: Maintain the lowest effective reaction temperature. Implement efficient cooling systems in large reactors to manage exotherms.
Side Reactions (C-Alkylation) The phenoxide ion can undergo alkylation on the aromatic ring, though typically a minor issue.Can become more significant with prolonged reaction times or higher temperatures.- Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.
Hydrolysis of Chloroacetic Acid Can occur if the temperature of neutralization is too high.A significant exotherm during neutralization can lead to substantial hydrolysis.- Controlled Neutralization: Add the base solution slowly to the chloroacetic acid solution while maintaining a low temperature (e.g., 0-5 °C) to form the sodium salt.
Issue 2: Product Purity and Impurities

Ensuring the purity of the final product is critical, especially in pharmaceutical applications. The impurity profile can change significantly upon scale-up.

Potential CauseLaboratory Scale (Grams)Pilot/Industrial Scale (Kilograms)Recommended Solutions
Unreacted Starting Materials Easily removed by standard purification techniques like column chromatography.Removal of large quantities of unreacted materials can be inefficient and costly.- Reaction Monitoring: Use in-process controls (e.g., TLC, HPLC) to monitor the reaction to completion. - Stoichiometry: Optimize the molar ratio of reactants to drive the reaction to completion.
Formation of Byproducts Byproducts from side reactions are often present in small, manageable amounts.The accumulation of byproducts can complicate purification and affect product specifications.- Process Optimization: Fine-tune reaction parameters (temperature, reaction time, reagent addition rate) to minimize byproduct formation.
Solvent and Reagent Quality High-purity reagents and solvents are readily available for small-scale reactions.The use of industrial-grade materials may introduce new impurities.- Quality Control: Establish specifications for all raw materials and perform incoming quality control checks.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for scaling up this synthesis?

For the Williamson ether synthesis of this compound, polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally recommended. These solvents effectively solvate the cation of the phenoxide salt, increasing the nucleophilicity of the oxygen anion and promoting the desired SN2 reaction. While alcohols can be used, they may lead to slower reaction rates.

Q2: How can I control the exothermic nature of the reaction at a large scale?

The reaction of the thymol phenoxide with chloroacetic acid is exothermic. When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. To manage this:

  • Controlled Addition: Add the chloroacetic acid solution to the thymol phenoxide solution portion-wise or via a controlled-flow pump.

  • Efficient Cooling: Utilize a reactor with a cooling jacket and ensure adequate circulation of a cooling medium.

  • Monitoring: Continuously monitor the internal temperature of the reactor.

Q3: What is the best method for purifying the product at an industrial scale?

While column chromatography is common in the lab, it is often not feasible for large-scale production. The preferred method for purifying this compound at scale is crystallization . This involves dissolving the crude product in a suitable hot solvent and then cooling the solution to allow the purified product to crystallize, leaving impurities in the mother liquor. The choice of solvent is critical and may require experimentation to find a system that provides good recovery and high purity.

Q4: Are there any specific safety precautions to consider when scaling up?

Yes, several safety considerations are paramount:

  • Pressure Build-up: The reaction can generate heat, which can lead to an increase in pressure within a closed system. Ensure reactors are equipped with pressure relief devices.

  • Handling of Bases: Strong bases like sodium hydroxide are corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.

  • Solvent Hazards: Be aware of the flammability and toxicity of the chosen solvent. Ensure adequate ventilation and use explosion-proof equipment if necessary.

Experimental Protocols

Laboratory Scale Synthesis (Illustrative)
  • Preparation of Sodium Thymoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thymol (1 equivalent) in a suitable solvent (e.g., ethanol or DMF).

  • Slowly add sodium hydroxide (1.05 equivalents) to the solution and stir until the thymol has completely dissolved to form the sodium salt.

  • Preparation of Sodium Chloroacetate: In a separate beaker, dissolve chloroacetic acid (1.1 equivalents) in water and cool in an ice bath. Slowly add a solution of sodium hydroxide to neutralize the acid to a pH of 8-9.

  • Reaction: Add the sodium chloroacetate solution to the sodium thymoxide solution.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and acidify with hydrochloric acid to a pH of 1-2. The product will precipitate out of the solution.

  • Filter the solid product, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Signaling Pathways and Workflows

Synthesis_Pathway Synthesis Pathway of this compound Thymol Thymol (2-Isopropyl-5-methylphenol) Sodium_Thymoxide Sodium Thymoxide (Intermediate) Thymol->Sodium_Thymoxide Deprotonation Chloroacetic_Acid Chloroacetic Acid Sodium_Chloroacetate Sodium Chloroacetate (Intermediate) Chloroacetic_Acid->Sodium_Chloroacetate Neutralization Base Base (e.g., NaOH) Base->Sodium_Thymoxide Base->Sodium_Chloroacetate Product This compound Sodium_Thymoxide->Product Williamson Ether Synthesis (SN2) Sodium_Chloroacetate->Product Product->Product Purification (Crystallization) Acidification Acidification (e.g., HCl)

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Verify Reactant Quality & Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temp, Time, Mixing) Check_Reagents->Check_Conditions Reagents OK Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Impurities Found Adjust_Stoichiometry Adjust Molar Ratios Check_Reagents->Adjust_Stoichiometry Incorrect Stoichiometry Check_Side_Reactions Investigate Side Reactions (TLC/HPLC Analysis) Check_Conditions->Check_Side_Reactions Conditions Appear Optimal Optimize_Base Optimize Base Concentration Check_Conditions->Optimize_Base Incomplete Reaction Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Temperature Issue Optimize_Mixing Improve Agitation Check_Conditions->Optimize_Mixing Mixing Issue Modify_Solvent Change Solvent Check_Side_Reactions->Modify_Solvent Side Products Detected End Yield Improved Check_Side_Reactions->End Minimal Side Reactions Optimize_Base->Check_Conditions Optimize_Temp->Check_Conditions Optimize_Mixing->Check_Conditions Purify_Reagents->Check_Reagents Adjust_Stoichiometry->Check_Reagents Modify_Solvent->Check_Conditions

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Characterization of 2-(2-Isopropyl-5-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Isopropyl-5-methylphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges in characterizing this compound arise from its synthesis, purification, and analysis. Potential issues include the presence of closely related impurities from the synthesis process, difficulties in achieving baseline separation in chromatographic methods, and complexities in interpreting spectroscopic data due to its substituted aromatic structure.

Q2: What are the expected impurities in a synthesis of this compound?

A2: The synthesis typically involves the reaction of thymol (2-isopropyl-5-methylphenol) with chloroacetic acid. Potential impurities include unreacted thymol, unreacted chloroacetic acid, and byproducts from side reactions. One possible side reaction is the hydrolysis of chloroacetic acid to glycolic acid under alkaline conditions.

Q3: How can I purify crude this compound?

A3: A common method for purification is recrystallization. Alternatively, an acid-base extraction can be employed. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to extract the acidic product as its salt. The aqueous layer is then acidified to precipitate the purified acid, which can be collected by filtration.

Troubleshooting Guides

Chromatographic Analysis (HPLC/GC)

Problem: Poor peak shape (tailing) in HPLC analysis.

  • Possible Cause 1: Secondary Interactions with Residual Silanols: The acidic nature of this compound can lead to interactions with residual silanol groups on silica-based columns, causing peak tailing.

    • Solution: Use a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase to block the active sites.

  • Possible Cause 2: Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte (around 3-4), it can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of the analyte to ensure it is in a single protonation state. The addition of an acid like formic acid or acetic acid can improve peak shape.[1]

Problem: Co-elution of impurities with the main peak.

  • Possible Cause: Insufficient chromatographic resolution between the main compound and structurally similar impurities.

    • Solution: Optimize the mobile phase composition, gradient, and flow rate. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to exploit different separation mechanisms.

Spectroscopic Analysis (NMR, MS, IR)

Problem: Ambiguous signals in the 1H NMR spectrum.

  • Possible Cause: Overlapping signals in the aromatic region or complex splitting patterns. The steric hindrance from the ortho-isopropyl group can influence the chemical shifts of the aromatic protons.

    • Solution: Utilize 2D NMR techniques such as COSY and HSQC to resolve overlapping signals and confirm proton-proton and proton-carbon correlations.

Problem: Difficulty in identifying the molecular ion in Mass Spectrometry.

  • Possible Cause: In-source fragmentation of the molecule, especially with high-energy ionization techniques like electron ionization (EI).

    • Solution: Use a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) to minimize fragmentation and enhance the observation of the molecular ion.

Data Presentation

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H16O3[2][3]
Molecular Weight 208.25 g/mol [2][3]
CAS Number 5333-40-4[2][3]
Appearance White to off-white crystalline solid[2]
Predicted pKa ~3.23[2]

Table 2: Expected 1H NMR Chemical Shifts (in CDCl3)

ProtonsChemical Shift (ppm)MultiplicityIntegration
Isopropyl CH3~1.2d6H
Aromatic CH3~2.3s3H
Isopropyl CH~3.2sept1H
O-CH2~4.6s2H
Aromatic H6.7 - 7.2m3H
Carboxylic Acid OHVariable, broads1H

Table 3: Common Mass Spectrometry Fragments (Electron Ionization)

m/zProposed Fragment
208[M]+ (Molecular Ion)
163[M - COOH]+
149[M - CH2COOH]+
135[Thymol]+
121[Thymol - CH3]+
91Tropylium ion (from aromatic ring fragmentation)

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from thymol and chloroacetic acid.

Materials:

  • Thymol (2-isopropyl-5-methylphenol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Preparation of Sodium Chloroacetate: In an ice bath, dissolve chloroacetic acid in water. Slowly add a solution of NaOH to neutralize the acid, keeping the temperature low to prevent hydrolysis.

  • Preparation of Sodium Thymoxide: In a separate flask, dissolve thymol in ethanol and water. Add a solution of NaOH with stirring.

  • Reaction: Add the sodium chloroacetate solution to the sodium thymoxide solution. Reflux the mixture for several hours.

  • Work-up: After cooling, acidify the reaction mixture with HCl to a pH of 1-2 to precipitate the crude product.

  • Purification: Collect the crude product by filtration and wash with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway cluster_reactants Reactants thymol Thymol reaction Reaction thymol->reaction 1. NaOH chloroacetic_acid Chloroacetic Acid chloroacetic_acid->reaction 2. Heat naoh NaOH hcl HCl acidification Acidification hcl->acidification product 2-(2-Isopropyl-5-methyl- phenoxy)acetic acid reaction->acidification Crude Product acidification->product

Caption: Synthesis of this compound.

HPLC_Troubleshooting start HPLC Analysis Issue peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution of Impurities? start->co_elution secondary_interactions Check for Secondary Interactions (e.g., with residual silanols) peak_tailing->secondary_interactions Yes mobile_phase_ph Check Mobile Phase pH peak_tailing->mobile_phase_ph No optimize_method Optimize Chromatographic Method co_elution->optimize_method Yes solution1 Use base-deactivated column or add competitive base to mobile phase secondary_interactions->solution1 Solution solution2 Adjust pH to be >1.5 units away from analyte pKa mobile_phase_ph->solution2 Solution solution3 Adjust mobile phase, gradient, flow rate, or change column optimize_method->solution3 Solution

Caption: Troubleshooting workflow for HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural validation of 2-(2-Isopropyl-5-methylphenoxy)acetic acid. It includes detailed experimental protocols, quantitative data summaries, and a discussion of alternative analytical techniques, offering a robust framework for the characterization of small organic molecules.

Introduction

This compound, also known as thymoxyacetic acid, is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Accurate structural confirmation is a critical first step in any research and development pipeline. NMR and MS are powerful and complementary analytical techniques that provide unambiguous structural elucidation. This guide will objectively compare the utility of these two methods, supported by predicted experimental data.

Data Presentation: NMR and MS Analysis

The structural confirmation of this compound relies on the interpretation of its unique spectral fingerprints from ¹H NMR, ¹³C NMR, and Mass Spectrometry. Below is a summary of the predicted data for each technique.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~11-12Singlet~175
Aromatic-H (Position 6)~6.9Doublet~112
Aromatic-H (Position 4)~6.8Doublet~125
Aromatic-H (Position 3)~6.7Doublet~122
Methylene (-O-CH₂-)~4.6Singlet~66
Isopropyl Methine (-CH(CH₃)₂)~3.2Septet~26
Aromatic Methyl (-CH₃)~2.3Singlet~21
Isopropyl Methyls (-CH(CH₃)₂)~1.2Doublet~23
Aromatic-C (C-1)--~137
Aromatic-C (C-2)--~148
Aromatic-C (C-5)--~130

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance
208[M]⁺Molecular Ion
193[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety
163[M - COOH]⁺Loss of the carboxylic acid group
149[M - OCH₂COOH]⁺Cleavage of the ether bond
135[Thymol radical cation]⁺Formation of the stable thymol fragment
107[C₇H₇O]⁺Further fragmentation of the thymol moiety

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of protons and carbons in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed to simplify the spectrum and enhance the signal of quaternary carbons.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Alternative Validation Methods

While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information.

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. For this compound, characteristic IR absorptions would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700-1725 cm⁻¹), C-O stretching for the ether and carboxylic acid, and C-H stretching for the aromatic and aliphatic parts of the molecule.[1][2][3]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The substituted benzene ring in the molecule will exhibit characteristic UV absorptions. The position and intensity of these absorptions can be influenced by the substituents on the ring, providing information about the electronic structure of the aromatic system.[4]

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.

Comparison and Workflow

The choice of analytical technique often depends on the specific information required and the nature of the sample.

  • NMR provides detailed information about the connectivity and local environment of atoms within the molecule. It is unparalleled for determining the carbon-hydrogen framework.

  • MS provides the molecular weight and information about how the molecule breaks apart, which can be pieced together to deduce the structure. It is generally more sensitive than NMR.

For a comprehensive validation, a combination of these techniques is ideal.

G Structural Validation Workflow cluster_synthesis Sample Preparation cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (EI-MS) Synthesis->MS IR IR Spectroscopy Synthesis->IR UVVis UV-Vis Spectroscopy Synthesis->UVVis Data_Analysis Spectral Interpretation & Data Correlation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UVVis->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the structural validation of this compound.

The logical flow for validating the structure of a newly synthesized or isolated compound is depicted above. Primary techniques like NMR and MS provide the core structural information, which can be further supported by secondary methods like IR and UV-Vis spectroscopy. The culmination of this multi-technique approach is the confident confirmation of the molecular structure.

G Relationship of Analytical Techniques cluster_techniques Analytical Techniques Molecule This compound NMR NMR (Connectivity, Environment) Molecule->NMR Provides MS MS (Molecular Weight, Fragmentation) Molecule->MS Provides IR IR (Functional Groups) Molecule->IR Provides UVVis UV-Vis (Electronic Transitions) Molecule->UVVis Provides NMR->MS Complementary NMR->IR Complementary

Caption: Interrelationship of analytical techniques for structural elucidation.

This diagram illustrates how different spectroscopic techniques probe distinct aspects of a molecule's structure. While each technique provides valuable information on its own, their combined use offers a synergistic and comprehensive understanding of the molecule's identity.

References

comparing biological activity of 2-(2-Isopropyl-5-methylphenoxy)acetic acid with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of this compound and similar phenoxyacetic acid derivatives. The information is compiled from various studies to offer a comprehensive overview of their potential therapeutic and other biological applications.

Antimicrobial and Antifungal Activity

Phenoxyacetic acid derivatives have been investigated for their antimicrobial properties. A study on 2-(2'-Isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides, which are derivatives of the target compound, demonstrated notable antibacterial and antifungal activities.

Comparative Data
Compound/DerivativeTarget OrganismActivityReference
2-(2'-Isopropyl-5'-methylphenoxy)acetyl-L-methionine methyl esterPseudomonas aeruginosaPotent Antibacterial[1]
2-(2'-Isopropyl-5'-methylphenoxy)acetyl-L-tryptophan methyl esterStaphylococcus aureusPotent Antibacterial[1]
2-(2'-Isopropyl-5'-methylphenoxy)acetyl-glycyl-L-phenylalanine methyl esterPseudomonas aeruginosa, Staphylococcus aureusPotent Antibacterial[1]
2-(2'-Isopropyl-5'-methylphenoxy)acetyl-DL-alanineCandida albicansPotent Antifungal[1]
2-(2'-Isopropyl-5'-methylphenoxy)acetyl-L-valineCandida albicansPotent Antifungal[1]
2-(2'-Isopropyl-5'-methylphenoxy)acetyl-glycyl-glycine methyl esterCandida albicansPotent Antifungal[1]
Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used technique to assess the antimicrobial susceptibility of bacteria.[2][3][4][5][6]

  • Inoculum Preparation: Isolated colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2×10⁸ CFU/mL.[2]

  • Agar Medium Preparation: Mueller-Hinton agar (MHA) is prepared and poured into petri plates to a uniform thickness of 4 mm.[2]

  • Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the entire surface of the MHA plate to ensure a confluent lawn of growth.[2][3]

  • Disk Placement: Paper disks (6 mm in diameter) impregnated with a known concentration of the test compound are placed on the inoculated agar surface using sterile forceps.[2][3]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-18 hours.[6]

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[2][4]

G cluster_prep Preparation cluster_exp Experiment cluster_res Result A Bacterial Culture D Inoculate Agar A->D Standardized Inoculum B Mueller-Hinton Agar B->D C Compound-impregnated Disk E Place Disk C->E D->E F Incubate E->F G Measure Zone of Inhibition F->G

Fig. 1: Experimental workflow for the Agar Disk Diffusion Method.

Herbicidal Activity

Phenoxyacetic acids are a well-known class of herbicides that act as synthetic auxins, causing uncontrolled growth in broad-leaf plants.[7][8] The herbicidal activity is influenced by the substituents on the aromatic ring.[9]

Comparative Data
CompoundCommon NameTypical Application
(4-chloro-2-methylphenoxy)acetic acidMCPAControl of broad-leaf weeds in cereal crops
2,4-dichlorophenoxyacetic acid2,4-DControl of broad-leaf weeds in various crops and turf
2,4,5-trichlorophenoxyacetic acid2,4,5-TPreviously used for control of woody plants (use now restricted)
Mechanism of Action: Auxin Mimicry

Phenoxyacetic acid herbicides mimic the natural plant hormone indole-3-acetic acid (IAA).[7] This leads to a disruption of normal plant growth processes, ultimately causing the plant to "grow to death".[7]

G cluster_compound Compound cluster_plant Plant Cell A Phenoxyacetic Acid (e.g., 2,4-D) B Auxin Receptors A->B Mimics IAA D Uncontrolled Growth B->D Overstimulation C Normal Growth Pathway E Plant Death D->E

Fig. 2: Simplified signaling pathway of phenoxyacetic acid herbicides.

Anti-inflammatory Activity (COX-2 Inhibition)

Certain phenoxyacetic acid derivatives have been designed and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[10]

Comparative Data

Recent studies have synthesized novel phenoxyacetic acid derivatives and tested their COX-2 inhibitory activity. While data for this compound itself was not found, related structures show significant potential.

Compound DerivativeCOX-2 IC₅₀ (µM)COX-2 Selectivity IndexReference
Compound 5d0.08111.53[10]
Compound 5f0.06133.34[10]
Compound 7b0.07-[10]
Celecoxib (Reference)0.05298.6[10]
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[11]

  • Reagent Preparation: Prepare solutions of the test inhibitor, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and the COX-2 enzyme.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX probe, COX cofactor, and either the test inhibitor, control inhibitor, or buffer (for enzyme control).

  • Enzyme Addition: Add the diluted COX-2 enzyme to the wells.

  • Initiation of Reaction: Add a solution of arachidonic acid (the substrate for COX) to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the enzyme control. The IC₅₀ value is then determined.

G cluster_reactants Reactants cluster_reaction Reaction A Arachidonic Acid B COX-2 Enzyme A->B D Prostaglandin G2 (Intermediate) B->D Catalysis C Test Inhibitor C->B Inhibition E Fluorescent Product D->E with COX Probe F Fluorescence Measurement E->F

Fig. 3: Workflow of a fluorometric COX-2 inhibition assay.

Antisickling Activity

Phenoxyacetic acid derivatives have also been investigated for their potential as antisickling agents, which could be beneficial in the treatment of sickle cell disease.

Structure-Activity Relationship Insights

A quantitative structure-activity relationship (QSAR) study on phenoxyacetic acids as antisickling agents revealed the following:

  • Potency is positively correlated with the hydrophobicity (π values) of substituents at the ortho, meta, and/or para positions.

  • Positive correlations were also observed with the electronic constants (σ values) of para and/or meta substituents.

  • Negative correlations were found with the molar refraction (MR values) of para substituents in the related benzyloxy acid series.

Experimental Protocol: In Vitro Antisickling Assay

This assay evaluates the ability of a compound to prevent or reverse the sickling of red blood cells (RBCs) under deoxygenated conditions.

  • Blood Sample Preparation: Blood from a sickle cell disease patient (HbSS) is collected and the erythrocytes are washed with normal saline.

  • Incubation with Test Compound: The washed RBCs are mixed with a solution of the test compound at various concentrations and incubated.

  • Induction of Sickling: A deoxygenating agent, such as 2% sodium metabisulphite, is added to the mixture to induce sickling.

  • Microscopic Examination: A drop of the mixture is placed on a microscope slide, sealed to exclude air, and incubated. The morphology of the RBCs is observed under a microscope at different time points.

  • Cell Counting: The number of sickled and unsickled cells is counted in several fields of view to determine the percentage of inhibition or reversal of sickling.

This guide provides a summary of the potential biological activities of this compound and its analogs based on available scientific literature. Further direct experimental validation is necessary to fully characterize the activity profile of the specific compound of interest.

References

A Comparative Guide to 2-(2-Isopropyl-5-methylphenoxy)acetic Acid and (5-Isopropyl-2-methyl-phenoxy)-acetic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the nuanced differences between isomeric compounds can be critical. This guide provides an objective comparison of 2-(2-Isopropyl-5-methylphenoxy)acetic acid, also known as thymoxyacetic acid, and its isomer, (5-Isopropyl-2-methyl-phenoxy)-acetic acid, often referred to as carvacroxyacetic acid. This comparison is based on available physicochemical data and an analysis of the biological activities of their parent compounds, thymol and carvacrol, to infer their potential performance.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomeric phenoxyacetic acids is presented in Table 1. These properties are essential for understanding their solubility, stability, and potential interactions in biological systems. Both compounds share the same molecular formula and weight, but their distinct structures, arising from the different substitution patterns on the phenyl ring, can lead to differences in their chemical and biological behavior.

PropertyThis compound(5-Isopropyl-2-methyl-phenoxy)-acetic Acid
Synonyms Thymoxyacetic acidIsothymoxyacetic acid, Carvacroxyacetic acid
CAS Number 5333-40-4[1]19728-20-2[2]
Molecular Formula C₁₂H₁₆O₃[1]C₁₂H₁₆O₃[2]
Molecular Weight 208.25 g/mol [1]208.25 g/mol [2]
Appearance White to off-white crystalline powderNo data available
Predicted pKa ~4.5~4.5
Predicted LogP 3.13.1

Synthesis

The synthesis of both this compound and (5-Isopropyl-2-methyl-phenoxy)-acetic acid can be achieved through a Williamson ether synthesis. This common method involves the reaction of the corresponding phenol (thymol or carvacrol) with a haloacetic acid, typically in the presence of a base.

General Synthesis Workflow

phenol Thymol or Carvacrol phenoxide Phenoxide ion phenol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide product Target Phenoxyacetic Acid phenoxide->product Nucleophilic substitution haloacetic_acid Haloacetic acid (e.g., Chloroacetic acid) haloacetic_acid->product

Caption: General workflow for the synthesis of phenoxyacetic acids.

Comparative Biological Performance

Direct comparative experimental data for this compound and (5-Isopropyl-2-methyl-phenoxy)-acetic acid is limited. However, by examining the well-documented biological activities of their parent compounds, thymol and carvacrol, we can infer the potential performance of their acetic acid derivatives. Both thymol and carvacrol are known for their broad-spectrum antimicrobial and herbicidal properties. The addition of the acetic acid moiety can modify the polarity and water solubility of the parent phenol, potentially influencing its bioavailability and mechanism of action.

Antimicrobial Activity

Thymol and carvacrol are known to disrupt microbial cell membranes, leading to leakage of cellular components and ultimately cell death. Their derivatives often retain or even exhibit enhanced antimicrobial activity. It is hypothesized that the corresponding acetic acids will demonstrate similar mechanisms.

A common method to assess antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Compounds: Stock solutions of this compound and (5-Isopropyl-2-methyl-phenoxy)-acetic acid are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted test compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Based on studies of related derivatives, it is anticipated that both compounds will exhibit significant antimicrobial activity, with potential variations in their potency against different microbial strains.

Herbicidal Activity

Phenoxyacetic acids are a well-known class of herbicides that act as synthetic auxins, disrupting normal plant growth. It is plausible that both thymoxyacetic acid and carvacroxyacetic acid could exhibit herbicidal properties.

A standard method to evaluate herbicidal activity is a seed germination and seedling growth inhibition assay.

  • Preparation of Test Solutions: Solutions of this compound and (5-Isopropyl-2-methyl-phenoxy)-acetic acid are prepared at various concentrations in a suitable solvent.

  • Seed Germination Assay: Seeds of a model plant (e.g., cress, lettuce) are placed on filter paper in petri dishes. The filter paper is moistened with the test solutions or a solvent control. The petri dishes are then incubated in a controlled environment.

  • Seedling Growth Assay: Pre-germinated seedlings are transferred to a hydroponic or solid medium containing the test compounds at various concentrations.

  • Data Collection: After a set period (e.g., 7-14 days), parameters such as germination rate, root length, and shoot length are measured.

  • Analysis: The inhibitory effects of the compounds are calculated and compared to the control group.

The structural similarity to known phenoxyacetic acid herbicides suggests that both isomers could be effective as pre- or post-emergent herbicides.

Potential Signaling Pathway Involvement

As phenoxyacetic acid derivatives, a primary mode of action for herbicidal activity is likely through the auxin signaling pathway. Synthetic auxins bind to auxin receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes, which at high concentrations, results in uncontrolled growth and plant death.

cluster_0 Cell Phenoxyacetic Acid Phenoxyacetic Acid Auxin Receptor (TIR1/AFB) Auxin Receptor (TIR1/AFB) Phenoxyacetic Acid->Auxin Receptor (TIR1/AFB) Binds to SCF Complex SCF Complex Auxin Receptor (TIR1/AFB)->SCF Complex Activates Aux/IAA Repressor Aux/IAA Repressor SCF Complex->Aux/IAA Repressor Targets for degradation ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor Inhibits Auxin Responsive Genes Auxin Responsive Genes ARF Transcription Factor->Auxin Responsive Genes Activates Uncontrolled Growth Uncontrolled Growth Auxin Responsive Genes->Uncontrolled Growth

Caption: Putative auxin signaling pathway for herbicidal action.

Conclusion

While direct comparative data remains scarce, the structural relationship of this compound and (5-Isopropyl-2-methyl-phenoxy)-acetic acid to thymol and carvacrol, respectively, provides a strong basis for predicting their biological activities. Both compounds are promising candidates for further investigation as antimicrobial and herbicidal agents. The provided experimental protocols offer a starting point for researchers to conduct head-to-head comparisons and elucidate the structure-activity relationships of these isomeric phenoxyacetic acids. Further research is warranted to fully characterize and compare their performance profiles.

References

Standardizing Experiments for 2-(2-Isopropyl-5-methylphenoxy)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a standardized framework for conducting experiments with 2-(2-Isopropyl-5-methylphenoxy)acetic acid, also known as thymoxyacetic acid. It outlines detailed experimental protocols for assessing its biological activity, particularly as a plant growth regulator and potential antifungal agent. This document also presents a comparative analysis of its performance against relevant alternatives, supported by experimental data, and visualizes the key signaling pathway involved in its herbicidal action.

Comparative Performance Data

This compound belongs to the phenoxyacetic acid class of compounds, which are widely recognized for their effects on plant growth.[1] The primary mechanism of action for these compounds is mimicking the natural plant hormone auxin (indole-3-acetic acid, IAA), which leads to unregulated growth and ultimately, herbicidal effects in susceptible plants, particularly broad-leaf weeds.[1][2]

Plant Growth Regulation & Herbicidal Activity
CompoundTarget WeedApplication Rate ( kg/ha )Efficacy (% control)Reference
2,4-DSinapis arvensis (Wild Mustard)0.595[3]
MCPAChenopodium album (Lamb's Quarters)0.7592[3]
MecopropGalium aparine (Cleavers)1.088[1]
This compound Lactuca sativa (Lettuce)Data Not AvailableRequires Experimental Determination
This compound Sorghum bicolor (Sorghum)Data Not AvailableRequires Experimental Determination
Antifungal Activity

The precursor to this compound, thymol, has demonstrated significant antifungal properties. This suggests that thymoxyacetic acid may also possess antifungal activity. The following table compares the antifungal activity of thymol and its isomer carvacrol against common postharvest fungal pathogens. This can serve as a baseline for evaluating the antifungal potential of this compound.

CompoundFungal SpeciesMIC (mg/L)MFC (mg/L)Reference
ThymolBotrytis cinerea65100[4]
CarvacrolBotrytis cinerea120 (µL/L)140 (µL/L)[4]
This compound Botrytis cinereaData Not AvailableRequires Experimental Determination
This compound Candida albicansData Not AvailableRequires Experimental Determination

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, the following detailed protocols are recommended for evaluating the biological activity of this compound.

Protocol 1: Assessment of Herbicidal Activity (Seedling Growth Inhibition Assay)

This protocol is designed to quantify the herbicidal effects of this compound on the early growth of both a dicotyledonous (lettuce) and a monocotyledonous (sorghum) plant species.

1. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mg/mL.

  • Prepare a series of dilutions from the stock solution in distilled water containing a surfactant (e.g., 0.1% Tween 20) to achieve final concentrations ranging from 1 µM to 1000 µM.

  • A negative control (solvent and surfactant in distilled water) and a positive control (a commercial phenoxyacetic acid herbicide like 2,4-D at a known effective concentration) should be included.

2. Seed Germination and Treatment:

  • Sterilize seeds of Lactuca sativa and Sorghum bicolor by rinsing with 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution, and then three rinses with sterile distilled water.

  • Place 20 seeds of each species on sterile filter paper in separate Petri dishes (9 cm diameter).

  • Add 5 mL of the respective test solution or control to each Petri dish.

  • Seal the Petri dishes with parafilm and incubate in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.

3. Data Collection and Analysis:

  • After 7 days, measure the root length and shoot length of each seedling.

  • Calculate the germination percentage for each treatment.

  • Determine the concentration required for 50% inhibition of root and shoot growth (IC50) using probit analysis.

  • Compare the IC50 values of this compound with the positive control.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against fungal pathogens.

1. Preparation of Fungal Inoculum:

  • Culture the desired fungal strain (e.g., Botrytis cinerea or Candida albicans) on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at the optimal temperature until sufficient growth is achieved.

  • Prepare a spore or cell suspension in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

2. Broth Microdilution:

  • In a 96-well microtiter plate, add 100 µL of sterile RPMI-1640 medium to each well.

  • Add 100 µL of the this compound stock solution (in a solvent like DMSO) to the first well and perform serial two-fold dilutions across the plate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the specific fungus (e.g., 25°C for B. cinerea, 35°C for C. albicans) for 24-48 hours.

3. Determination of MIC and MFC:

  • The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

  • To determine the MFC, take an aliquot from the wells showing no growth and plate it on fresh agar medium. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Signaling Pathway and Experimental Workflow Visualization

The herbicidal action of phenoxyacetic acids, including this compound, is initiated by its binding to the TIR1/AFB auxin co-receptors in the plant cell nucleus.[5] This event triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, ultimately resulting in the activation of auxin-responsive genes that control cell growth and division.[6][7] The uncontrolled activation of this pathway leads to the herbicidal effect.

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenoxyacetic_Acid 2-(2-Isopropyl-5- methylphenoxy)acetic acid TIR1_AFB TIR1/AFB Auxin Co-Receptor SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Growth & Division Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: Auxin signaling pathway activated by this compound.

The following diagram illustrates a standardized workflow for the initial screening and evaluation of this compound's biological activity.

Experimental_Workflow Herbicidal_Screening Primary Screening: Herbicidal Activity Dose_Response_Herbicide Dose-Response Study (Herbicidal) Herbicidal_Screening->Dose_Response_Herbicide Antifungal_Screening Primary Screening: Antifungal Activity Dose_Response_Antifungal Dose-Response Study (Antifungal) Antifungal_Screening->Dose_Response_Antifungal Comparative_Analysis Comparative Analysis vs. Standard Compounds Dose_Response_Herbicide->Comparative_Analysis Dose_Response_Antifungal->Comparative_Analysis Mechanism_of_Action Mechanism of Action Studies Comparative_Analysis->Mechanism_of_Action End End: Data Reporting and Publication Mechanism_of_Action->End Start Start Start->Antifungal_Screening

Caption: Standard experimental workflow for evaluating this compound.

References

A Comparative Analysis of 2-(2-Isopropyl-5-methylphenoxy)acetic acid and 2-methylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two phenoxyacetic acid derivatives: 2-(2-Isopropyl-5-methylphenoxy)acetic acid, a derivative of thymol, and 2-methylphenoxyacetic acid, a synthetic auxin analog. The comparison covers physicochemical properties, known biological activities, and potential mechanisms of action. This document also furnishes detailed experimental protocols that can be employed to generate direct comparative data on their biological performance.

Introduction

Phenoxyacetic acids are a class of compounds with significant biological activities, most notably as synthetic auxin herbicides that have been pivotal in agriculture for decades. This guide focuses on a comparative evaluation of two specific molecules:

  • 2-methylphenoxyacetic acid : A close structural analog of the widely used herbicide MCPA ((4-Chloro-2-methylphenoxy)acetic acid).[1] Like MCPA, it is recognized as a synthetic auxin, a class of molecules that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to disruptions in plant growth.[2][3]

  • This compound : Also known as thymoxyacetic acid, this molecule is a derivative of thymol, a natural monoterpenoid phenol.[4] Thymol and its derivatives are known for a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties, and show promise as botanical pesticides.[5][6][7]

This analysis aims to juxtapose the well-established profile of a synthetic auxin with the potential, yet less characterized, biological activities of a thymol-derived phenoxyacetic acid.

Physicochemical Properties

The structural and chemical properties of a molecule are fundamental to its biological activity and environmental fate. The table below summarizes the key physicochemical properties of the two compounds. For a broader context, data for the commercially significant herbicide MCPA is also included.

PropertyThis compound2-methylphenoxyacetic acid(4-Chloro-2-methylphenoxy)acetic acid (MCPA)
Synonyms Thymoxyacetic acido-Cresoxyacetic acidMCPA, (4-Chloro-o-tolyloxy)acetic acid
CAS Number 5333-40-4[4]1878-49-5[4]94-74-6[8]
Molecular Formula C₁₂H₁₆O₃[9]C₉H₁₀O₃C₉H₉ClO₃
Molar Mass 208.26 g/mol [10]166.17 g/mol 200.62 g/mol
Appearance White to orange/green crystalline powder[4]White solidWhite to light brown solid[2]
Melting Point Not available147-150 °C114-119 °C[8]
Water Solubility Not availableNot available825 mg/L at 25°C[8]
pKa 3.23 (Predicted)[4]3.10 (Predicted)3.14 (Predicted)[11]

Biological Activity and Mechanism of Action

The biological effects of these two compounds are predicted to be distinct, stemming from their different structural origins.

As a phenoxyacetic acid derivative, 2-methylphenoxyacetic acid is expected to function as a synthetic auxin.[1] Synthetic auxins mimic the action of IAA, the primary natural auxin in plants. At high concentrations, these mimics oversaturate the plant's auxin signaling pathway, leading to uncontrolled and disorganized cell division and elongation, ultimately resulting in the death of susceptible plants, particularly broadleaf weeds.[2]

The mechanism involves the perception of auxin by a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[12] Binding of auxin stabilizes the interaction between these two proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. This degradation releases Auxin Response Factors (ARFs), transcription factors that then activate the expression of auxin-responsive genes, triggering a cascade of downstream effects.[13]

AuxinSignaling cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., 2-methylphenoxyacetic acid) TIR1 TIR1/AFB Receptor Auxin->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA binds Proteasome 26S Proteasome TIR1->Proteasome targets for ARF ARF (Auxin Response Factor) AuxIAA->ARF represses DNA Auxin Response Element (ARE) ARF->DNA binds Genes Auxin-Responsive Genes DNA->Genes activates UncontrolledGrowth Uncontrolled Growth & Plant Death Genes->UncontrolledGrowth leads to Degradation Degradation Proteasome->Degradation leads to ThymolActivities cluster_activities Potential Biological Activities Thymol Thymol / Thymol Derivatives (e.g., Thymoxyacetic Acid) Antimicrobial Antimicrobial Thymol->Antimicrobial Membrane Disruption AntiInflammatory Anti-inflammatory Thymol->AntiInflammatory NF-κB Modulation Antioxidant Antioxidant Thymol->Antioxidant Radical Scavenging Pesticidal Pesticidal Thymol->Pesticidal Botanical Action Anticancer Anticancer Thymol->Anticancer Cytotoxicity HerbicidalAssayWorkflow Start Start: Susceptible Plants (2-4 leaf stage) Prep Prepare Herbicide Dose-Response Series Start->Prep Spray Apply Treatments (Track Sprayer) Prep->Spray Incubate Incubate in Greenhouse (14-21 Days) Spray->Incubate Assess Assess Efficacy Incubate->Assess Visual Visual Injury Rating Assess->Visual qualitative Biomass Dry Biomass Measurement Assess->Biomass quantitative Analyze Dose-Response Analysis (Calculate ED50) Visual->Analyze Biomass->Analyze End End: Comparative Efficacy Analyze->End

References

A Comparative Guide to Confirming the Purity of Synthesized 2-(2-Isopropyl-5-methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the purity of synthesized 2-(2-Isopropyl-5-methylphenoxy)acetic acid. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in the selection of the most suitable methods for quality control and characterization.

Introduction

This compound, a derivative of thymol, is a compound of interest in pharmaceutical research. Its synthesis, typically achieved through a Williamson ether synthesis, involves the reaction of thymol with an α-haloacid. As with any chemical synthesis, the final product may contain unreacted starting materials, by-products, and other impurities. Therefore, rigorous analytical testing is crucial to ensure the purity and, consequently, the safety and efficacy of the compound for its intended application. This guide compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods (¹H NMR, ¹³C NMR, and FT-IR) for the comprehensive purity assessment of this compound.

Comparison of Analytical Methodologies

A summary of the quantitative data and capabilities of each analytical technique is presented below.

Analytical Technique Parameter Typical Performance Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Purity Assay (%)> 99%Excellent for quantifying the main component and non-volatile impurities. High precision and accuracy.May not detect highly volatile impurities. Requires method development for optimal separation.
Limit of Detection (LOD)~0.01%
Limit of Quantitation (LOQ)~0.05%
Gas Chromatography-Mass Spectrometry (GC-MS) Impurity IdentificationQualitativeHigh sensitivity for volatile and semi-volatile impurities. Provides structural information for impurity identification.Requires derivatization for the non-volatile carboxylic acid. Potential for thermal degradation of the analyte.
Detection Limitng level
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural ConfirmationQualitative & QuantitativeProvides detailed structural information for the main component and impurities. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy Functional Group AnalysisQualitativeRapid confirmation of characteristic functional groups. Simple sample preparation.Not suitable for quantification of impurities. Provides limited structural information.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 60 40
    20 20 80
    25 20 80
    25.1 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile and semi-volatile impurities. A derivatization step is necessary to increase the volatility of the carboxylic acid.

  • Derivatization (Esterification):

    • To approximately 1 mg of the sample, add 500 µL of 2% (v/v) sulfuric acid in methanol.

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool to room temperature and add 1 mL of saturated sodium bicarbonate solution.

    • Extract the methyl ester with 2 x 1 mL of hexane or diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to a suitable volume.

  • Instrumentation: GC-MS system.

  • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used for purity assessment by identifying signals corresponding to impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. The presence of impurities may be indicated by signals that do not correspond to the main compound. Potential impurities include unreacted thymol and chloroacetic acid.

  • ¹³C NMR: Acquire a standard carbon spectrum to confirm the carbon framework of the molecule and detect any significant carbon-containing impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a rapid confirmation of the presence of key functional groups in the synthesized molecule.

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The presence of a strong carbonyl (C=O) absorption around 1700-1750 cm⁻¹ (for the carboxylic acid) and C-O stretching bands for the ether linkage are indicative of the successful synthesis. The absence of a broad O-H stretch from the phenolic starting material (thymol) around 3200-3600 cm⁻¹ can also indicate the completion of the reaction.

Visualizations

The following diagrams illustrate the workflow for purity confirmation and the logical relationship between the analytical techniques.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_quantification Quantitative Purity Assessment cluster_impurity Impurity Profiling Synthesized_Product Synthesized 2-(2-Isopropyl-5- methylphenoxy)acetic acid FTIR FT-IR Spectroscopy Synthesized_Product->FTIR Functional Group Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Confirmation HPLC HPLC Analysis Synthesized_Product->HPLC Purity Assay GCMS GC-MS Analysis (after derivatization) Synthesized_Product->GCMS Volatile Impurity Screening NMR->HPLC Informs on potential impurities Purity_Value Quantitative Purity (%) HPLC->Purity_Value Impurity_ID Impurity Identification GCMS->Impurity_ID

Purity Confirmation Workflow

Analytical_Technique_Relationship cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis FTIR FT-IR (Functional Groups) NMR NMR (Structure & Impurities) qNMR qNMR (Quantitative Purity) NMR->qNMR Can be adapted for GCMS GC-MS (Impurity Structure) HPLC HPLC (Purity Assay) Main_Compound This compound Main_Compound->FTIR Main_Compound->NMR Main_Compound->GCMS Main_Compound->HPLC

Relationship between Analytical Techniques

Untangling the Therapeutic Potential of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid: A Comparative Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable absence of direct peer-reviewed studies on the specific efficacy of 2-(2-Isopropyl-5-methylphenoxy)acetic acid in the public domain. However, by examining the biological activities of its core structural components—phenoxyacetic acid and thymol—we can infer its potential pharmacological profile and compare it to related compounds. This guide provides a comparative analysis based on existing data for these structural analogs to inform future research and development.

The core structure of this compound combines a phenoxyacetic acid moiety with a thymol-like substitution pattern on the phenyl ring. Phenoxyacetic acid derivatives are a well-studied class of compounds with diverse biological activities, ranging from herbicidal to therapeutic. Similarly, thymol (2-isopropyl-5-methylphenol) and its derivatives are known for their broad-spectrum pharmacological effects.

Comparative Efficacy of Structurally Related Compounds

To provide a framework for understanding the potential efficacy of this compound, the following table summarizes quantitative data from studies on various phenoxyacetic acid and thymol derivatives. This data highlights the range of biological activities and potencies observed in compounds with similar structural motifs.

Compound/DerivativeTarget/AssayEfficacy Metric (e.g., IC50, EC50)Reference
Phenoxyacetic Acid Derivatives
2-(4-chlorophenoxy)-5-(4- chlorophenyl) pentanoic acidAntiproliferative activity (RGZ standard)IC50 = 4.8 ± 0.35 µM[1]
4-Cl-phenoxyacetic acidCytotoxic activity against breast cancer cells (Cisplatin standard)IC50 = 0.194 ± 0.09 µg/ml[1]
Phenoxyacetic acid derivative 18bFFA1 agonist activityEC50 = 62.3 nM[2]
Thymol and Derivatives
ThymolCyclooxygenase-1 (COX-1) inhibitionIC50 = 0.2 µM[3]
Acetic acid thymol esterCytotoxic effect on colorectal cancer cells (HCT-116)IC50 ~ 0.08 µg/mL[4]
ThymolCytotoxic effect on colorectal cancer cells (HCT-116)IC50 ~ 60 µg/mL[4]
Thymol/carvacrol mixtureCytotoxicity against breast cancer cellsIC50 = 0.92–1.70 µg/mL[5]
4-chloro-2-isopropyl-5-methylphenol (Chlorothymol)Antimicrobial activity against MRSA-[6]

Potential Signaling Pathways and Experimental Workflows

Given the documented activities of its structural analogs, this compound could potentially engage in several biological pathways. For instance, its phenoxyacetic acid component suggests a possible role as a modulator of nuclear receptors or other cellular signaling molecules, while the thymol-like moiety points towards potential anti-inflammatory and antimicrobial mechanisms.

One potential therapeutic target for phenoxyacetic acid derivatives is the Free Fatty Acid Receptor 1 (FFA1), which is involved in glucose-stimulated insulin secretion.[2][7] The diagram below illustrates a generalized experimental workflow for screening compounds against this G-protein coupled receptor.

experimental_workflow cluster_screening Compound Screening cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Cell_Line Cell Line Expressing FFA1 Compound->Cell_Line Incubate Assay Calcium Mobilization Assay Cell_Line->Assay Stimulate EC50 EC50 Determination Assay->EC50 Measure Signal caption Experimental workflow for FFA1 agonist screening.

References

Unveiling the Potential of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid: A Research Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring novel therapeutic agents, 2-(2-Isopropyl-5-methylphenoxy)acetic acid, also known as thymoxyacetic acid, presents a compelling case for investigation. While its structural characteristics suggest a potential role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, a class of drugs pivotal in metabolic disease regulation, a comprehensive analysis of its performance in specific assays remains an untapped area of research.

Currently, there is a notable absence of publicly available experimental data detailing the specific advantages and comparative performance of this compound in key biological assays. This guide aims to outline the established framework for evaluating such compounds, providing the necessary context for researchers to design and execute studies that would elucidate the true potential of this molecule.

The Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation. There are three main isotypes: PPARα, PPARγ, and PPARδ.

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to decreased triglyceride levels and is a target for drugs treating dyslipidemia.

  • PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis. Agonists of PPARγ, like the thiazolidinediones, are used in the treatment of type 2 diabetes.

  • PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation and energy homeostasis.

The activation of these receptors by specific ligands, or agonists, can modulate disease states, making them attractive targets for drug discovery.

PPAR_Signaling_Pathway cluster_receptor Nuclear Receptor Complex Ligand e.g., Fatty Acids, This compound (Hypothesized) PPAR PPAR (α, γ, δ) Ligand->PPAR Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE DNA Binding TargetGenes Target Gene Expression (Metabolism, Inflammation) PPRE->TargetGenes Transcription Regulation

Caption: A simplified diagram of the PPAR signaling pathway.

Key Assays for Evaluating Novel PPAR Agonists

To ascertain the advantages of a compound like this compound, a series of well-established in vitro assays are essential. These assays provide quantitative data on the compound's potency, selectivity, and functional effects.

PPAR Transactivation Assay

This is a fundamental cell-based assay to determine if a compound can activate PPARs and to quantify its potency (EC50) and efficacy.

Experimental Protocol:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T, HepG2) is cultured.

  • Transfection: Cells are co-transfected with two plasmids:

    • An expression plasmid for a specific PPAR isotype (α, γ, or δ).

    • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound) and known reference agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).

  • Luciferase Assay: After incubation, cell lysates are assayed for luciferase activity, which is proportional to the level of PPAR activation.

Transactivation_Assay_Workflow A 1. Cell Culture (e.g., HEK293T) B 2. Co-transfection - PPAR Expression Plasmid - PPRE-Luciferase Reporter Plasmid A->B C 3. Treatment - Test Compound - Reference Agonist B->C D 4. Incubation C->D E 5. Cell Lysis & Luciferase Assay D->E F 6. Data Analysis (EC50, Efficacy) E->F

Caption: Workflow for a PPAR transactivation assay.

In Vitro Anti-Inflammatory Assays

PPAR agonists are known to have anti-inflammatory properties. These assays can quantify this effect.

Experimental Protocol (LPS-induced cytokine release in Macrophages):

  • Cell Culture: Macrophage cell line (e.g., RAW 264.7) is cultured.

  • Pre-treatment: Cells are pre-treated with the test compound for a specified period.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to induce an inflammatory response.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using ELISA.

In Vitro Lipid Metabolism Assays

To assess the impact on lipid metabolism, particularly relevant for PPARα and PPARγ agonists.

Experimental Protocol (Adipocyte Differentiation Assay for PPARγ):

  • Cell Culture: Pre-adipocyte cell line (e.g., 3T3-L1) is cultured.

  • Differentiation Induction: Cells are treated with a differentiation cocktail containing the test compound.

  • Lipid Accumulation Staining: After several days, differentiated adipocytes are stained with Oil Red O to visualize lipid droplet accumulation.

  • Quantification: The stained lipid droplets are quantified by extracting the dye and measuring its absorbance.

Comparative Data: The Missing Piece

The true advantage of this compound can only be determined through direct comparison with existing PPAR agonists in these assays. A hypothetical comparison table is presented below to illustrate how such data would be structured.

AssayParameterThis compoundReference Agonist A (e.g., Fenofibrate)Reference Agonist B (e.g., Rosiglitazone)
PPARα Transactivation EC50 (nM)Data NeededKnown ValueKnown Value
PPARγ Transactivation EC50 (nM)Data NeededKnown ValueKnown Value
PPARδ Transactivation EC50 (nM)Data NeededKnown ValueKnown Value
Anti-Inflammatory TNF-α Inhibition (IC50, µM)Data NeededKnown ValueKnown Value
Lipid Metabolism Adipocyte Differentiation (% of control)Data NeededKnown ValueKnown Value

Future Directions

The lack of published data on the biological activity of this compound highlights a significant research opportunity. Future studies should focus on:

  • Systematic Screening: Performing the assays described above to determine its potency and selectivity profile across the PPAR isotypes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its activity and selectivity.

  • In Vivo Studies: Should in vitro data prove promising, advancing the compound to animal models of metabolic diseases to assess its efficacy and safety.

By undertaking these investigations, the scientific community can definitively establish the advantages, or lack thereof, of using this compound in specific assays and its potential as a novel therapeutic agent.

Comparative Analysis of 2-(2-Isopropyl-5-methylphenoxy)acetic Acid and its Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial performance of 2-(2-Isopropyl-5-methylphenoxy)acetic acid and its derivatives against various pathogens. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available experimental data.

I. Performance Data: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives and the parent compound, thymol, has been evaluated against several bacterial and fungal strains. The data, primarily in the form of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, is summarized below.

Table 1: Antimicrobial Activity of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acid and Dipeptide Derivatives [1]

CompoundPseudomonas aeruginosa (Zone of Inhibition in mm)Staphylococcus aureus (Zone of Inhibition in mm)Candida albicans (Zone of Inhibition in mm)
2 1514-
6 1613-
13 --18
14 --19
15 1415-
16 --17
Ciprofloxacin (Standard) 1822-
Griseofulvin (Standard) --16
Note: '-' indicates data not provided. The concentration for the zone of inhibition test was 50 µg/mL.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of a Thymol Derivative vs. Thymol [2]

Microorganism10-isobutyryloxy-8,9-epoxythymol isobutyrate (MIC in µg/mL)Thymol (MIC in µg/mL)
Staphylococcus aureus50 - 250399 - 500
Enterococcus faecalis250512 - 1200
Escherichia coliModerate Activity500 - 4000
Pseudomonas aeruginosa1000500
Candida albicans250500

II. Experimental Protocols

A. Synthesis of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides [1]

A common method for the synthesis of these derivatives involves the coupling of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid with amino acid methyl esters or dipeptides.

  • Protection of Amino Acids: The amino group of L-amino acids is protected using Di-tert-butylpyrocarbonate (Boc₂O). The carboxyl group is protected by esterification with methanol using thionyl chloride (SOCl₂).

  • Coupling Reaction: The protected amino acid or dipeptide is dissolved in an appropriate solvent (e.g., chloroform). Triethylamine (TEA) is added at 0°C, and the mixture is stirred. 2-(2'-isopropyl-5'-methylphenoxy)acetic acid and dicyclohexylcarbodiimide (DCC) are then added. The reaction mixture is stirred for 24 hours.

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is washed with sodium bicarbonate and sodium chloride solutions. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization.

  • Deprotection: The Boc-protecting group is removed using trifluoroacetic acid to yield the final peptide derivative.

B. Antimicrobial Activity Assay (Disk Diffusion Method) [1]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi) is evenly inoculated with the microbial suspension.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound (50 µg/mL in DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc is measured in millimeters. Standard antibiotics (Ciprofloxacin for bacteria, Griseofulvin for fungi) are used as positive controls.

C. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) [2]

  • Preparation of Microtiter Plates: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Mechanism of Action and Signaling Pathways

While the specific signaling pathways for this compound are not extensively detailed in the available literature, the antimicrobial mechanism of its parent compound, thymol, is well-understood to involve the disruption of the microbial cell membrane. It is plausible that derivatives of thymol, including this compound, share a similar primary mechanism of action.

antimicrobial_mechanism cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins Membrane_Proteins->Disruption Denatures Thymol_Derivative 2-(2-Isopropyl-5-methylphenoxy) acetic acid Thymol_Derivative->Lipid_Bilayer Intercalates into Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed antimicrobial mechanism of action for this compound.

The diagram above illustrates the likely mechanism where the compound integrates into the lipid bilayer of the microbial cell membrane, leading to its disruption. This increases membrane permeability, causing leakage of essential intracellular components and ultimately resulting in cell death.

experimental_workflow_mic start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Safety Operating Guide

Proper Disposal Procedures for 2-(2-Isopropyl-5-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling and disposal of 2-(2-Isopropyl-5-methylphenoxy)acetic acid, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data for this compound is limited, it is classified as an irritant. General safe laboratory practices should always be observed.

Personal Protective Equipment (PPE) is mandatory when handling this substance:

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.

  • Skin Protection: A laboratory coat must be worn to protect against contamination of personal clothing.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Data Summary
Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.Avoid contact with skin. Wear appropriate gloves.
Eye Irritation Causes serious eye irritation/damage.Wear safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation.Use in a well-ventilated area or fume hood.
Aquatic Toxicity Potentially very toxic to aquatic life with long-lasting effects.Prevent release to the environment.

Experimental Protocols: Waste Disposal Workflow

The proper disposal of this compound is a critical step in laboratory safety. The following workflow outlines the necessary steps from waste generation to final disposal.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Disposal Request & Pickup A Waste Generated (Solid or Solution) B Select Compatible, Labeled Hazardous Waste Container A->B Step 1 C Transfer Waste to Container in a Fume Hood B->C Step 2 D Securely Cap Container C->D Step 3 E Store in Designated Hazardous Waste Accumulation Area D->E Step 4 F Segregate from Incompatible Wastes (e.g., Strong Oxidizers) G Container is Full or Pickup is Scheduled H Submit Waste Pickup Request to EHS G->H Step 5 I Licensed Waste Carrier Picks up Waste H->I Step 6 J Final Disposal at an Approved Facility I->J Step 7

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is mandatory for the disposal of this compound and its contaminated materials.

Waste Collection
  • Do not dispose of this chemical down the drain or in the regular trash. this compound must be managed as hazardous waste.

  • Collect all waste containing this chemical, whether in solid form or in solution, in a designated and compatible hazardous waste container. The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE) for acidic waste.

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the waste container securely closed at all times, except when adding waste.

Storage
  • Store the hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure that the waste is segregated from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.

  • Use secondary containment, such as a larger bin or tray, to contain any potential leaks or spills.

Arranging for Disposal
  • Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

  • The disposal must be carried out by a licensed and approved hazardous waste disposal company. The chemical should be offered to the licensed disposal company in its original container if possible, or in the properly labeled waste container.

Spill Response

In the event of a spill, follow these procedures:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill.

    • Absorb the spilled material with an inert absorbent such as vermiculite, sand, or silica gel.

    • Carefully collect the absorbent material and place it into a labeled hazardous waste container for disposal.

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team for assistance.

    • Prevent the spill from entering drains or waterways.

Disposal of Empty Containers
  • Empty containers that held this compound must also be disposed of as hazardous waste unless they are properly decontaminated.

  • To decontaminate a container, triple rinse it with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations.

  • Once thoroughly decontaminated, the container's label must be completely removed or defaced before it can be recycled or disposed of as non-hazardous waste.

Logical Relationship Diagram: Decision for Disposal Path

The following diagram illustrates the decision-making process for determining the correct disposal path for materials contaminated with this compound.

DisposalDecision A Material for Disposal B Is it the pure chemical or a solution? A->B C Is it an empty container? A->C E Collect in Labeled Hazardous Waste Container B->E Yes D Is the container triple-rinsed with the first rinsate collected as hazardous waste? C->D Yes F Dispose of as Hazardous Waste C->F No D->F No G Deface Label and Dispose as Non-Hazardous Waste D->G Yes

Caption: Decision tree for disposal of materials.

Personal protective equipment for handling 2-(2-Isopropyl-5-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(2-Isopropyl-5-methylphenoxy)acetic Acid

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling this compound (CAS No. 5333-40-4), a compound identified as an irritant that is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1][2] Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Must be worn at all times when handling the compound. Ensure a snug fit.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Lab coat or chemical-resistant apron.Impervious gloves are mandatory.[2] Regularly inspect gloves for tears or punctures before use. Remove and wash contaminated clothing before reuse.[2]
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols are generated.Work should be conducted in a chemical fume hood to minimize inhalation exposure.[3] If a respirator is needed, a full-facepiece respirator with appropriate cartridges may be necessary for higher concentrations.
Hand and Body Protection Lab coat, closed-toe shoes.A lab coat should be worn and buttoned. Do not wear shorts or open-toed shoes in the laboratory.

Operational and Disposal Plans

Handling and Storage:

  • Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[2]

  • Wash hands thoroughly after handling.[2]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2]

  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.[2]

  • Contaminated PPE should be disposed of as hazardous waste.

Experimental Protocols Cited

Currently, there are no publicly available, detailed experimental protocols specifically for determining the personal protective equipment for this compound. The recommendations provided are based on safety data sheets for this compound and chemicals with similar hazard profiles. For tasks involving a high risk of exposure, it is advisable to consult with an industrial hygienist and consider substance-specific testing for glove breakthrough times.

Visual Workflow for PPE Selection

The following diagram outlines the logical steps for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound assess_task Assess Task: - Scale of work - Potential for splash/dust start->assess_task eye_face Eye/Face Protection: - Safety glasses (minimum) - Goggles for splash risk - Face shield for significant splash risk assess_task->eye_face skin Skin Protection: - Chemical-resistant gloves - Lab coat assess_task->skin respiratory Respiratory Protection: - Work in fume hood - Consider respirator if dust/aerosol is likely assess_task->respiratory ppe_check Final PPE Check: - All PPE is in good condition - Proper fit and compatibility eye_face->ppe_check skin->ppe_check respiratory->ppe_check proceed Proceed with Task ppe_check->proceed

Caption: PPE selection workflow for handling the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Isopropyl-5-methylphenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Isopropyl-5-methylphenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.